molecular formula C18H21N7O2 B8799853 ent-Avibactam sodium

ent-Avibactam sodium

Cat. No.: B8799853
M. Wt: 367.4 g/mol
InChI Key: VWCOELSGXGLYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-Avibactam sodium is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(1-methylpiperidin-4-yl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C18H21N7O2/c1-25-5-3-12(4-6-25)23-15-7-16(22-10-14(15)18(26)27-2)24-17-11-20-13(8-19)9-21-17/h7,9-12H,3-6H2,1-2H3,(H2,21,22,23,24)

InChI Key

VWCOELSGXGLYKL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis of ent-Avibactam Sodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam, a potent β-lactamase inhibitor, plays a crucial role in combating antibiotic resistance. Its enantiomer, ent-avibactam, possesses the (2R, 5S) stereochemistry. While the synthesis of avibactam is well-documented, this guide provides a detailed technical overview of the synthetic pathways to its enantiomer, ent-avibactam sodium. By leveraging stereoselective enzymatic resolutions and strategic chiral separations, the synthesis of the key enantiomeric intermediates can be achieved. This document outlines the core synthetic strategies, provides detailed experimental protocols for key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Avibactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor that has been approved for clinical use in combination with ceftazidime.[1] Its unique mechanism of action involves reversible covalent inhibition of a wide range of serine β-lactamases, including class A, C, and some class D enzymes.[2] The stereochemistry of avibactam is critical for its biological activity. The synthesis of its enantiomer, ent-avibactam, which has the opposite stereochemical configuration at its chiral centers, is of significant interest for structure-activity relationship (SAR) studies and as a reference standard in analytical methods.

This technical guide focuses on the synthesis of this compound, the sodium salt of the (2R, 5S)-enantiomer of avibactam. The synthesis hinges on the preparation of the key chiral intermediate, (2R, 5S)-5-((benzyloxy)amino)piperidine-2-carboxylate, which can be isolated from the mother liquor of the avibactam synthesis that employs enzymatic resolution.

Retrosynthetic Analysis

The synthesis of this compound can be approached via a retrosynthetic strategy analogous to that of avibactam. The core of the strategy involves the formation of the diazabicyclooctane ring system from a suitably functionalized piperidine precursor.

G This compound This compound Tetrabutylammonium ent-Avibactam Tetrabutylammonium ent-Avibactam This compound->Tetrabutylammonium ent-Avibactam Ion Exchange ent-Avibactam (acid form) ent-Avibactam (acid form) Tetrabutylammonium ent-Avibactam->ent-Avibactam (acid form) Salt Formation Protected ent-Avibactam Protected ent-Avibactam ent-Avibactam (acid form)->Protected ent-Avibactam Sulfonation & Deprotection Key Intermediate (2R,5S)-piperidine Key Intermediate (2R,5S)-piperidine Protected ent-Avibactam->Key Intermediate (2R,5S)-piperidine Cyclization & Amidation Racemic piperidine precursor Racemic piperidine precursor Key Intermediate (2R,5S)-piperidine->Racemic piperidine precursor Chiral Resolution Starting Materials Starting Materials Racemic piperidine precursor->Starting Materials Synthesis G cluster_0 Synthesis of ent-Avibactam Core A (2R,5S)-ethyl 5-((benzyloxy)amino) piperidine-2-carboxylate B Amidation A->B C (2R,5S)-5-((benzyloxy)amino) piperidine-2-carboxamide B->C D Cyclization (e.g., triphosgene) C->D E (2R,5S)-6-(benzyloxy)-7-oxo-1,6- diazabicyclo[3.2.1]octane-2-carboxamide D->E

References

An In-depth Technical Guide to the Mechanism of Action of Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that employs a novel covalent and reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2][3][4] Unlike traditional β-lactamase inhibitors, avibactam forms a stable carbamoyl-enzyme adduct that undergoes slow, reversible deacylation to regenerate the active inhibitor.[5][6][7] This unique mechanism of action restores the efficacy of partner β-lactam antibiotics against many multidrug-resistant Gram-negative bacteria. This guide provides a detailed technical overview of the mechanism of action of avibactam sodium, including its stereochemistry, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its inhibitory pathway and experimental workflows. It is important to note that while the topic specifies "ent-avibactam sodium," the vast majority of scientific literature and all clinically relevant data pertain to "avibactam sodium." "Ent-avibactam" is the enantiomer of avibactam and is not the clinically utilized form; therefore, this guide will focus on the active and extensively studied avibactam.[8][9][10]

Introduction: Stereochemistry and Chemical Identity

Avibactam is a synthetic diazabicyclooctane (DBO) derivative. The clinically active and approved form of the drug is avibactam, which has the specific stereochemistry of (2S, 5R).[11] Its enantiomer, "ent-avibactam," possesses the opposite stereochemical configuration. While "this compound" is available as a research chemical (CAS No. 396731-20-7), there is a notable lack of published data on its specific β-lactamase inhibitory activity and mechanism of action.[8][10][12][13][14] Therefore, all subsequent information in this guide refers to the clinically relevant (2S, 5R)-avibactam sodium.

Core Mechanism of Action: Reversible Covalent Inhibition

The inhibitory action of avibactam against serine β-lactamases is a multi-step process characterized by the formation of a covalent bond with the active site serine, followed by a unique and slow reversal of this bond.[3][5][6] This reversibility distinguishes avibactam from "classic" β-lactamase inhibitors like clavulanic acid and tazobactam, which act as irreversible inactivators.[15]

The process can be summarized as follows:

  • Non-covalent Binding: Avibactam initially binds non-covalently to the active site of the β-lactamase.

  • Acylation (Carbamoylation): The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of the urea bond within the DBO ring of avibactam. This leads to the opening of the five-membered ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[7][16]

  • Deacylation and Recyclization: The carbamoyl-enzyme adduct is relatively stable but can undergo a slow deacylation process. Uniquely, this deacylation does not result in the hydrolysis and destruction of the inhibitor. Instead, the DBO ring reforms, and intact, active avibactam is released from the enzyme.[5][6][7] This allows a single molecule of avibactam to potentially inhibit multiple β-lactamase molecules.[17]

This mechanism is visually represented in the following signaling pathway diagram:

G cluster_0 β-Lactamase Active Site E Free β-Lactamase (E) EI Non-covalent Complex (E-I) EI_star Covalent Acyl-Enzyme (Carbamoyl Adduct) (E-I*) EI->EI_star k_acyl (Ring Opening) EI_star->E k_deacyl (Recyclization) I Avibactam (I) I->EI k_on

Caption: Reversible covalent inhibition of β-lactamase by avibactam.

Quantitative Inhibitory Activity

The efficacy of avibactam has been quantified against a wide range of clinically relevant β-lactamases. The following tables summarize key kinetic parameters, including the second-order rate of acylation (k₂/K), the rate of deacylation (k_off), and the 50% inhibitory concentration (IC₅₀).

Table 1: Kinetic Parameters of Avibactam Against Various β-Lactamases

β-LactamaseAmbler Classk₂/K (M⁻¹s⁻¹)k_off (s⁻¹)Half-life (t₁/₂) for Deacylation (min)
CTX-M-15A1.0 x 10⁵[1][18]2.9 x 10⁻⁴[1]40[1]
KPC-2A3.6 x 10⁴[1][18]1.4 x 10⁻⁴[1]82[1]
TEM-1A-7.5 x 10⁻⁴[6]16[6]
E. cloacae P99 AmpCC2.0 x 10³[1][18]3.8 x 10⁻⁵[1]300[1]
P. aeruginosa PAO1 AmpCC1.2 x 10³[1][18]1.9 x 10⁻³[1]6[1]
OXA-10D1.1 x 10¹[1][18]<1.5 x 10⁻⁶[1]>5 days[1][18]
OXA-48D1.4 x 10³[1][18]1.1 x 10⁻⁴[1]105[1]
OXA-163D1720 ± 75[19]--
OXA-427D---

Note: Data compiled from multiple sources. Experimental conditions may vary.

Table 2: IC₅₀ Values of Avibactam for Purified β-Lactamases

β-LactamaseAmbler ClassIC₅₀ (µM) after 60 min incubation
TEM-1A-
CTX-M-15A0.002[20]
SHV-5A-
KPC-2A-
P. aeruginosa AmpCC-
E. cloacae P99 AmpCC-
OXA-10D-
OXA-23D-
OXA-24D0.54[20]
OXA-48D-

Note: Data for some enzymes were not available in the cited source.

Detailed Experimental Protocols

The characterization of avibactam's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Enzyme Kinetics: Acylation and Deacylation Rate Determination

Objective: To determine the kinetic constants for the acylation (k₂/K) and deacylation (k_off) of β-lactamases by avibactam.

Methodology:

  • Enzyme and Reagent Preparation:

    • Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA variants) are prepared and their concentrations determined.[1]

    • Avibactam solutions of varying concentrations are prepared in an appropriate buffer (e.g., phosphate buffer).[1]

    • A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter of enzyme activity.[1]

  • Acylation Rate (k₂/K) Measurement:

    • Enzyme assays are performed in a temperature-controlled spectrophotometer.[1]

    • The enzyme is pre-incubated with various concentrations of avibactam for different time intervals.

    • The reaction is initiated by the addition of nitrocefin, and the rate of hydrolysis is monitored by measuring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin).

    • The observed rate constants (k_obs) for inactivation at each avibactam concentration are determined by fitting the progress curves to an exponential decay equation.

    • The second-order rate constant (k₂/K) is obtained from the slope of a linear plot of k_obs versus avibactam concentration.[1]

  • Deacylation Rate (k_off) Measurement (Jump Dilution Method):

    • The enzyme is incubated with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.[1]

    • The reaction mixture is then rapidly diluted (e.g., >1000-fold) into a solution containing nitrocefin to prevent re-binding of the released avibactam.[1]

    • The return of enzyme activity is monitored continuously over time by measuring the hydrolysis of nitrocefin.

    • The deacylation rate constant (k_off) is determined by fitting the data of activity regain to a first-order exponential equation.[1]

The following diagram illustrates the experimental workflow for determining enzyme kinetic parameters:

G cluster_acylation Acylation Rate (k₂/K) Determination cluster_deacylation Deacylation Rate (k_off) Determination A1 Incubate Enzyme with Varying [Avibactam] A2 Add Nitrocefin A1->A2 A3 Monitor Absorbance Change A2->A3 A4 Calculate k_obs A3->A4 A5 Plot k_obs vs. [Avibactam] A4->A5 A6 Determine Slope (k₂/K) A5->A6 D1 Incubate Enzyme with Saturating [Avibactam] D2 Rapid Dilution into Nitrocefin Solution D1->D2 D3 Monitor Activity Regain D2->D3 D4 Fit Data to First-Order Kinetics D3->D4 D5 Determine k_off D4->D5

Caption: Workflow for determining acylation and deacylation rates.

Mass Spectrometry: Analysis of Acyl-Enzyme Complex and Reversibility

Objective: To confirm the covalent nature of the enzyme-inhibitor interaction, determine the mass of the acyl-enzyme adduct, and verify the regeneration of intact avibactam upon deacylation.

Methodology:

  • Acyl-Enzyme Complex Formation:

    • The β-lactamase is incubated with a molar excess of avibactam for a sufficient time to allow for complete acylation.[1][7]

    • Excess, unbound avibactam is removed by ultrafiltration or size-exclusion chromatography.[1]

  • Mass Spectrometry Analysis of the Adduct:

    • The purified acyl-enzyme complex is analyzed by electrospray ionization mass spectrometry (ESI-MS).[1][7]

    • The observed mass of the complex is compared to the theoretical mass of the enzyme plus the mass of avibactam (minus any leaving groups). A mass increase corresponding to the molecular weight of avibactam confirms the formation of a 1:1 covalent adduct.[7]

  • Analysis of Deacylation Products:

    • The acyl-enzyme complex is incubated under conditions that promote deacylation (e.g., prolonged incubation at 37°C).

    • The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the released products.

    • The presence of a compound with the same mass and retention time as the intact avibactam standard confirms the reversible nature of the inhibition.[6]

X-ray Crystallography: Structural Basis of Inhibition

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase complex to understand the molecular interactions responsible for binding and inhibition.

Methodology:

  • Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Crystallization:

    • Crystals of the apo-enzyme are grown using techniques such as hanging-drop or sitting-drop vapor diffusion.[16]

    • The avibactam-enzyme complex is typically formed by soaking the apo-enzyme crystals in a solution containing a high concentration of avibactam.[16]

  • Data Collection and Structure Determination:

    • The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

    • The diffraction data are processed, and the structure is solved using molecular replacement with a known β-lactamase structure as a search model.

    • The electron density map is used to build and refine the model of the protein and the covalently bound avibactam.[4][16][21]

Conclusion

Avibactam sodium represents a significant advancement in the fight against antibiotic resistance due to its unique, reversible covalent mechanism of action against a broad range of serine β-lactamases. Its ability to be regenerated after inhibiting an enzyme molecule is a key feature that distinguishes it from other β-lactamase inhibitors. The detailed understanding of its interaction with β-lactamases at the molecular level, elucidated through kinetic, mass spectrometric, and crystallographic studies, provides a solid foundation for the rational design of future generations of β-lactamase inhibitors. While the enantiomer, ent-avibactam, exists, the current body of scientific evidence overwhelmingly supports the (2S, 5R)-stereoisomer, avibactam, as the clinically and mechanistically relevant compound.

References

The Enantiomer in the Shadows: An In-depth Technical Guide to the Discovery and Development of ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics has led to the successful clinical development of combination therapies. However, the focus of research and development has almost exclusively been on the active (2S,5R)-enantiomer. This technical guide delves into the discovery and development of its counterpart, ent-Avibactam sodium, the (1R,2S,5R)-enantiomer. While extensive biological data on ent-Avibactam is conspicuously absent from the scientific literature, this guide will provide a comprehensive overview of the synthesis, what is known about its activity (or lack thereof), and the pivotal role stereochemistry plays in the efficacy of Avibactam.

The Pivotal Role of Stereochemistry: Avibactam vs. ent-Avibactam

Avibactam's potent inhibitory activity is intrinsically linked to its specific three-dimensional structure. The (2S,5R) configuration allows for optimal binding and interaction with the active site of β-lactamase enzymes. In contrast, its enantiomer, ent-Avibactam, with a (1R,2S,5R) configuration, is presumed to be biologically inactive or significantly less active. This is a common phenomenon in pharmacology, where the precise spatial arrangement of atoms is crucial for molecular recognition by biological targets. The lack of published biological data for ent-Avibactam strongly suggests that early in the development process, it was identified as the inactive enantiomer and therefore not pursued for further investigation.

Synthesis and Stereochemical Control

The synthesis of Avibactam is a complex multi-step process where controlling the stereochemistry is paramount to ensure the production of the desired active enantiomer. Several stereoselective synthetic routes have been developed to achieve this.

Key Synthetic Strategies:
  • Chiral Resolution: One common approach involves the synthesis of a racemic or diastereomeric mixture of a key intermediate, followed by separation of the desired stereoisomer. Enzymatic resolution, for instance, utilizes lipases to selectively acylate one enantiomer of a piperidine-based intermediate, allowing for the separation of the desired precursor to Avibactam.

  • Asymmetric Synthesis: More advanced methods focus on the direct, stereocontrolled synthesis of the chiral core. Rh-catalyzed asymmetric hydrogenation of an enamine intermediate has been successfully employed to establish the correct stereochemistry early in the synthetic pathway, leading to a more efficient process.

The synthesis of ent-Avibactam would proceed through analogous synthetic routes, but would either start with the opposite enantiomer of a chiral building block or utilize a resolution method to isolate the undesired enantiomer from a racemic mixture.

Mechanism of Action of Avibactam

Avibactam is a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] Its mechanism involves a multi-step process within the bacterial periplasm:

  • Non-covalent Binding: Avibactam initially binds non-covalently to the active site of the β-lactamase enzyme.

  • Covalent Acylation: The serine residue in the active site of the enzyme attacks the carbonyl group of Avibactam's urea ring, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.

  • Reversible Deacylation: Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the carbamoyl-enzyme intermediate with Avibactam can undergo a reversible recyclization reaction, releasing the intact and active Avibactam molecule. This allows a single molecule of Avibactam to inhibit multiple β-lactamase molecules.[2]

dot

Avibactam Mechanism of Action E_Avi E + Avi (Non-covalent complex) E_Avi_covalent E-Avi* (Covalent carbamoyl-enzyme) E_Avi->E_Avi_covalent k_on (Acylation) Ring Opening E_Avi_covalent->E_Avi k_off (Deacylation) Recyclization E_free E (Free Enzyme) E_Avi_covalent->E_free Hydrolysis (minor pathway) Avi_intact Avi (Intact) MIC Determination Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_plates Prepare Microtiter Plates (Serial dilutions of antibiotic +/- inhibitor) start->prep_plates inoculate Inoculate Plates prep_bacteria->inoculate prep_plates->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Technical Guide: Chemical Properties of ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of ent-Avibactam sodium. Avibactam is a potent, non-β-lactam β-lactamase inhibitor, and ent-Avibactam is its enantiomer. While extensive research has been conducted on Avibactam, public domain data specifically detailing the chemical and biological properties of its enantiomer, this compound, is notably scarce. This guide summarizes the available information for this compound, supplemented with data from its pharmacologically active counterpart, Avibactam sodium, to provide a comparative context. The document covers physicochemical properties, and the established mechanism of action for Avibactam, which is presumed to be analogous for its enantiomer. Experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Introduction

Avibactam sodium is a diazabicyclooctane β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1] It is the (2S,5R)-stereoisomer. Its enantiomer, this compound, possesses the (2R,5S) configuration. While commercially available for research purposes, dedicated studies detailing the chemical and biological profile of this compound are limited in peer-reviewed literature. This guide aims to collate the existing data for this compound and leverage the extensive knowledge of Avibactam sodium to provide a foundational understanding for researchers.

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize the known properties of both this compound and Avibactam sodium for comparative purposes.

Table 1: General Properties

PropertyThis compoundAvibactam SodiumReference(s)
IUPAC Name sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfatesodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[2][3]
CAS Number 396731-20-71192491-61-4[3][4]
Molecular Formula C₇H₁₀N₃NaO₆SC₇H₁₀N₃NaO₆S[3][5]
Molecular Weight 287.23 g/mol 287.23 g/mol [3][5]
Appearance White crystalline powder (presumed)White crystalline powder[6]

Table 2: Computed Physicochemical Data

PropertyValue (for both enantiomers)Reference(s)
Exact Mass 287.01880050 Da[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 141 Ų[2]

Table 3: Experimental Data for Avibactam Sodium (Data for this compound Not Available)

PropertyValueReference(s)
Melting Point >208°C (decomposes)[7]
Water Solubility ≈10 g/L[6]
Stability in Solution Degrades over time in aqueous solution; stability is temperature-dependent. In 0.9% NaCl solution, degradation can exceed 10% after 72 hours of refrigeration followed by 12 hours at 32°C.[8][9]

Biological Activity and Mechanism of Action

This compound is described as a broad-spectrum β-lactamase inhibitor.[4][10] One supplier suggests that its IC₅₀ value is significantly lower than that of clavulanic acid and tazobactam against TEM-1 and P99 enzymes, though this claim is not independently verified in peer-reviewed literature.[10]

The mechanism of action for Avibactam is well-established and involves the covalent, but reversible, inhibition of serine β-lactamases.[11][12] It is presumed that ent-Avibactam follows the same mechanistic pathway. The process involves:

  • Binding: The inhibitor docks into the active site of the β-lactamase enzyme.

  • Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl group of the diazabicyclooctane core, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Reversibility: Unlike many other β-lactamase inhibitors, the reaction is reversible. The intact inhibitor can be slowly released from the enzyme, a process known as recyclization.[11]

This mechanism is effective against a wide range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[12]

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of β-lactamase inhibition by a diazabicyclooctane inhibitor like Avibactam.

G Mechanism of Reversible β-Lactamase Inhibition cluster_0 Enzyme Active Site E_S β-Lactamase + Inhibitor (Non-covalent complex) E_I Acyl-Enzyme Intermediate (Covalent Complex) E_S->E_I Acylation E_I->E_S Recyclization (k_off) (Slow) Inactive_Enzyme Inhibited Enzyme E_I->Inactive_Enzyme Inhibitor ent-Avibactam Inhibitor->E_S Binding (k_on) Enzyme Serine β-Lactamase Enzyme->E_S

Caption: Reversible inhibition of β-lactamase by ent-Avibactam.

Experimental Protocols

Stereoselective Synthesis and Chiral Separation (General Workflow)

The synthesis of Avibactam typically involves the creation of a racemic or diastereomeric mixture of a key piperidine intermediate, followed by chiral separation or stereoselective transformations.

Workflow for obtaining ent-Avibactam:

G General Workflow for ent-Avibactam Isolation Start Synthesis of Piperidine Intermediate Mixture Separation Chiral HPLC Separation Start->Separation ent_Intermediate Isolation of (2R,5S)-Intermediate Separation->ent_Intermediate Desired Enantiomer Avibactam_Intermediate Isolation of (2S,5R)-Intermediate Separation->Avibactam_Intermediate Other Isomer Further_Steps Further Synthetic Steps (e.g., cyclization, sulfation) ent_Intermediate->Further_Steps Final_Product This compound Further_Steps->Final_Product

Caption: A generalized workflow for the isolation of ent-Avibactam.

A patent describes the separation of the (1R,2S,5R) and (1S,2R,5S) enantiomers of an Avibactam precursor using a Chiralpak AD-H column with a mobile phase of n-heptane/ethanol/diethylamine. This highlights the feasibility of chiral chromatography for isolating ent-Avibactam.

Characterization Methods

Standard analytical techniques would be employed for the characterization of this compound. Based on the available data for Avibactam, these would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. Specific spectral data for ent-Avibactam is not published.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and for chiral analysis to confirm enantiomeric excess.

Conclusion

This compound remains a molecule of interest due to its relationship with the clinically significant β-lactamase inhibitor, Avibactam. However, there is a pronounced lack of publicly available data on its specific chemical properties and biological activity. This guide has compiled the limited information available and provided context by drawing on the extensive research conducted on Avibactam sodium. The provided diagrams for the mechanism of action and experimental workflows are based on established principles for this class of compounds and are intended to serve as a foundation for future research into the unique characteristics of this compound. Further investigation is required to fully elucidate the chemical and pharmacological profile of this enantiomer and to determine its potential role in antimicrobial research and development.

References

Unveiling the Biological Activity of ent-Avibactam Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of ent-avibactam sodium, a potent β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its evaluation, and illustrates its mechanism of action.

Executive Summary

ent-Avibactam, also known as AVE1330A, is the enantiomer of the clinically significant β-lactamase inhibitor avibactam. While avibactam is well-established in combination therapies against multi-drug resistant Gram-negative bacteria, the biological profile of its enantiomer is less characterized. This guide consolidates available data, revealing that ent-avibactam is a potent inhibitor of Ambler class A and class C β-lactamases, demonstrating significant potential in overcoming bacterial resistance mechanisms.

Core Biological Activity and Mechanism of Action

ent-Avibactam functions as a non-β-lactam β-lactamase inhibitor. Its primary mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

The inhibition mechanism is characterized by the opening of ent-avibactam's bridged bicyclic ring structure upon nucleophilic attack by the enzyme's active site serine. The resulting carbamoyl-enzyme complex is highly stable, leading to a low turnover of the inhibitor and prolonged inactivation of the β-lactamase.[1][2] This covalent but reversible inhibition is a hallmark of the diazabicyclooctane class of inhibitors.

Mechanism_of_Action cluster_periplasm Bacterial Periplasm ent_Avibactam ent-Avibactam Beta_Lactamase β-Lactamase (e.g., TEM-1, P99) ent_Avibactam->Beta_Lactamase Covalent Bonding Acyl_Enzyme_Complex Stable Covalent Acyl-Enzyme Complex (Inactive) Beta_Lactamase->Acyl_Enzyme_Complex Inactivation Hydrolyzed_Antibiotic Hydrolyzed Antibiotic (Inactive) Beta_Lactamase->Hydrolyzed_Antibiotic Degradation Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis IC50_Determination_Workflow Start Start: Prepare Reagents Pre_incubation 1. Pre-incubation: Mix β-Lactamase enzyme with varying concentrations of ent-Avibactam. Start->Pre_incubation Substrate_Addition 2. Initiate Reaction: Add chromogenic substrate (e.g., Nitrocefin, 100 µM). Pre_incubation->Substrate_Addition 5 min at 37°C Spectrophotometry 3. Measure Activity: Monitor absorbance change (e.g., at 485 nm) over time spectrophotometrically at 37°C. Substrate_Addition->Spectrophotometry Data_Analysis 4. Data Analysis: Calculate initial rates of hydrolysis. Plot % inhibition vs. inhibitor concentration. Spectrophotometry->Data_Analysis IC50_Calculation 5. Determine IC50: Calculate the concentration that causes 50% inhibition using non-linear regression. Data_Analysis->IC50_Calculation End End: IC50 Value IC50_Calculation->End

References

An In-depth Technical Guide on ent-Avibactam Sodium as a Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a critical global health challenge. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of avibactam and its enantiomer, ent-avibactam sodium, focusing on their mechanism of action, synthesis, and inhibitory activity against various β-lactamases. While substantial data exists for avibactam, information regarding its enantiomer is less prevalent in publicly available literature.

Avibactam and ent-Avibactam: Structure and Stereochemistry

Avibactam is a diazabicyclooctane (DBO) derivative with a unique structure that mimics the transition state of β-lactam hydrolysis.[3] Its chemical name is sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate. The stereochemistry of avibactam is crucial for its inhibitory activity. Its enantiomer, ent-avibactam, possesses the opposite stereochemical configuration: (1R,2S,5R)-rel-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, monosodium salt.[4]

Mechanism of Action: Reversible Covalent Inhibition

Avibactam functions as a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][5][6] The inhibition mechanism involves a two-step process:

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the urea moiety in avibactam, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Deacylation: Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the acyl-enzyme complex with avibactam slowly undergoes deacylation through a recyclization process, regenerating the intact, active avibactam molecule.[6] This reversibility allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.

The following diagram illustrates the mechanism of reversible covalent inhibition by avibactam.

Avibactam_Mechanism E_S E + I (Enzyme + Avibactam) EI E·I (Non-covalent complex) E_S->EI k1 (Binding) EI->E_S k-1 (Dissociation) EI_star E-I* (Covalent acyl-enzyme) EI->EI_star k2 (Acylation) EI_star->EI k-2 (Recyclization)

Mechanism of reversible covalent inhibition of a β-lactamase enzyme (E) by avibactam (I).

Synthesis of Avibactam and ent-Avibactam

The synthesis of avibactam is a multi-step process that often involves the creation of a key chiral intermediate.[7][8] One common strategy involves the use of biological lipase resolution to achieve the desired stereochemistry.[7] The synthesis of ent-avibactam would require the use of the opposite enantiomer of the chiral starting materials or a different resolution technique to obtain the desired stereoisomer. The chiral separation of intermediates is a critical step and can be achieved using techniques like column chromatography.[9]

The generalized workflow for the synthesis and separation of avibactam enantiomers is depicted below.

Synthesis_Workflow Start Racemic Precursor Resolution Chiral Resolution (e.g., Enzymatic or Chromatographic) Start->Resolution Intermediate_S (S,R)-Intermediate Resolution->Intermediate_S Intermediate_R (R,S)-Intermediate Resolution->Intermediate_R Synthesis_Avi Multi-step Synthesis Intermediate_S->Synthesis_Avi Synthesis_Ent Multi-step Synthesis Intermediate_R->Synthesis_Ent Avibactam Avibactam Synthesis_Avi->Avibactam Ent_Avibactam ent-Avibactam Synthesis_Ent->Ent_Avibactam

Generalized workflow for the synthesis of avibactam and its enantiomer.

In Vitro Inhibitory Activity

Avibactam

Avibactam has demonstrated potent inhibitory activity against a wide range of β-lactamases. The tables below summarize the available kinetic data for avibactam against key Class A, Class C, and Class D β-lactamases.

Table 1: Inhibition of Class A β-Lactamases by Avibactam

Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)IC₅₀ (nM)
TEM-1>1.6 x 10⁵7.5 x 10⁻⁴8
CTX-M-151.0 x 10⁵2.9 x 10⁻⁴5
KPC-21.3 x 10⁴1.4 x 10⁻⁴-

Data compiled from multiple sources.[3][6][10][11]

Table 2: Inhibition of Class C β-Lactamases by Avibactam

Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)
P. aeruginosa AmpC1.4 x 10³1.9 x 10⁻³
E. cloacae P992.1 x 10³3.8 x 10⁻⁵

Data compiled from multiple sources.[1][10]

Table 3: Inhibition of Class D β-Lactamases by Avibactam

Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)
OXA-101.1 x 10¹<1.3 x 10⁻⁶
OXA-481.1 x 10³2.2 x 10⁻⁵

Data compiled from a study by Ehmann et al.[10]

This compound

Quantitative data directly comparing the inhibitory activity of ent-avibactam with avibactam is limited in the available literature. However, it is reported that the IC₅₀ value of this compound is significantly lower than that of older β-lactamase inhibitors like clavulanic acid and tazobactam against TEM-1 and P99 enzymes, indicating its potential as a broad-spectrum inhibitor.[4] Further studies are required to fully elucidate its inhibitory profile against a wider range of β-lactamases and to provide a direct comparison with avibactam.

Experimental Protocols

Determination of IC₅₀ and Kᵢ Values for β-Lactamase Inhibition

A common method for determining the inhibitory potency of a compound is to measure its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ).

Workflow for IC₅₀ and Kᵢ Determination

IC50_Ki_Workflow Preparation Prepare Reagents: - Purified β-lactamase - Inhibitor (Avibactam/ent-Avibactam) - Substrate (e.g., Nitrocefin) - Assay Buffer Incubation Pre-incubate Enzyme and Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Substrate Hydrolysis (Spectrophotometry) Reaction->Measurement Analysis Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine IC50 and Ki Measurement->Analysis

General workflow for determining IC₅₀ and Kᵢ values.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare serial dilutions of the inhibitor (ent-avibactam or avibactam) in the assay buffer.

    • Prepare a stock solution of a chromogenic substrate, such as nitrocefin, in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.[12][13]

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to wells containing varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for hydrolyzed nitrocefin) over time using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC₅₀ value.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for reversible competitive inhibitors. For slow-binding inhibitors, more complex kinetic analyses are required.[15][16][17]

Minimum Inhibitory Concentration (MIC) Testing

MIC testing is performed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. When evaluating a β-lactamase inhibitor, it is typically tested in combination with a β-lactam antibiotic.

Protocol for Broth Microdilution MIC Testing:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Antibiotic and Inhibitor Preparation: Prepare serial dilutions of the β-lactam antibiotic (e.g., ceftazidime) in a 96-well microplate containing cation-adjusted Mueller-Hinton broth. A fixed concentration of the β-lactamase inhibitor (ent-avibactam or avibactam) is added to each well.[18][19]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

Avibactam is a potent, broad-spectrum β-lactamase inhibitor with a unique reversible covalent mechanism of action. Its efficacy against a wide range of Class A, C, and some Class D β-lactamases makes it a valuable tool in combating antibiotic resistance. While its enantiomer, this compound, has been identified as a β-lactamase inhibitor with promising activity, a comprehensive, publicly available dataset for direct quantitative comparison with avibactam is currently lacking. The experimental protocols detailed in this guide provide a framework for the further characterization of ent-avibactam and other novel β-lactamase inhibitors, which is crucial for the continued development of effective therapies against multidrug-resistant bacteria.

References

Structural Analysis of ent-Avibactam Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Avibactam sodium is the enantiomer of avibactam sodium, a clinically significant β-lactamase inhibitor. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for research, development, and quality control. This technical guide provides a detailed overview of the structural analysis of this compound, including its chemical identity, and expected crystallographic and spectroscopic properties based on available data for its diastereomer, avibactam sodium. Methodologies for key analytical techniques are also detailed to facilitate the replication and validation of these findings.

Chemical Identity

This compound is the monosodium salt of the enantiomer of avibactam. Its chemical structure is characterized by a diazabicyclooctane core.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name sodium [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[1][2]
CAS Number 396731-20-7[3][4][5]
Molecular Formula C₇H₁₀N₃NaO₆S[3]
Molecular Weight 287.23 g/mol [3][6]
SMILES C1C--INVALID-LINK--C(=O)N.[Na+][2]

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for this compound is not publicly available, extensive studies on the crystalline forms of its diastereomer, avibactam sodium, provide critical insights into its expected solid-state properties. Several polymorphic forms of avibactam sodium have been identified, with detailed characterization using Powder X-ray Diffraction (PXRD). It is reasonable to expect that this compound can also exist in various crystalline forms.

Expected Crystalline Forms

Based on patent literature, avibactam sodium can exist in multiple crystalline forms, including anhydrous and hydrated states. For instance, a specific anhydrous crystalline form, designated as Form C, has been characterized.

Table 2: Powder X-ray Diffraction Peaks for Avibactam Sodium (Form C)

2-Theta Angle (°) (± 0.2)°
6.5
14.4
15.5
18.0
19.3

Data obtained from studies on avibactam sodium, the diastereomer of this compound.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

This section outlines a typical experimental protocol for obtaining PXRD data.

  • Sample Preparation: A small amount of the crystalline sample is gently packed into a sample holder. The surface is flattened to ensure a uniform plane for X-ray irradiation.

  • Instrumentation: A powder X-ray diffractometer is used, commonly equipped with a copper X-ray source (Cu-Kα radiation, λ ≈ 1.54 Å).

  • Data Collection: The diffractogram is recorded over a 2-theta range, for example, from 2° to 40°, with a defined step size and scan speed. The measurement is typically conducted at room temperature.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2-theta angle, is analyzed to identify the characteristic peaks of the crystalline form.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound. As enantiomers, this compound and avibactam sodium are expected to have identical spectra in achiral environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic Fourier Transform Infrared (FTIR) Peaks for Avibactam Sodium (Form C)

Wavenumber (cm⁻¹) (± 2 cm⁻¹)Functional Group Assignment
3459N-H stretching (amide)
1690C=O stretching (amide and urea)
1287S=O stretching (sulfate)
1247S=O stretching (sulfate)
690O-S-O bending (sulfate)

Data obtained from studies on avibactam sodium, the diastereomer of this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared spectrometer is used.

  • Data Collection: The spectrum is typically recorded over the mid-IR range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify absorption peaks corresponding to the various functional groups in the molecule.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry. The structural integrity of the final product and key intermediates is confirmed through a series of analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Chiral Starting Material intermediate Key Chiral Intermediate start->intermediate Stereospecific Reactions cyclization Diazabicyclooctane Formation intermediate->cyclization sulfation Sulfation cyclization->sulfation salt_formation Sodium Salt Formation sulfation->salt_formation purification Crystallization / Chromatography salt_formation->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xrd X-ray Diffraction purification->xrd

Caption: Workflow for the synthesis and structural analysis of this compound.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on a combination of analytical techniques that provide complementary information.

G center ent-Avibactam Sodium Structure nmr NMR (Connectivity) center->nmr confirms ms Mass Spec (Molecular Weight) center->ms confirms ir IR Spec (Functional Groups) center->ir confirms xrd XRD (Solid State & Chirality) center->xrd confirms

Caption: Interrelation of analytical methods for structural confirmation.

Conclusion

The structural analysis of this compound is crucial for its development and application. While direct, comprehensive analytical data for this specific enantiomer is limited in the public domain, a robust analytical framework can be established based on the extensive studies of its diastereomer, avibactam sodium. This guide provides the foundational chemical information, expected analytical data, and standardized protocols to aid researchers in the structural characterization of this important molecule. Further studies, particularly single-crystal X-ray diffraction of this compound, would be invaluable to definitively establish its three-dimensional structure and compare it to that of avibactam.

References

The Enantiomer of Avibactam Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a potent, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class. It is used in combination with β-lactam antibiotics to treat serious infections caused by resistant Gram-negative bacteria. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Avibactam possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically approved and biologically active form is the (2S, 5R) stereoisomer. Its enantiomer, ent-Avibactam, possesses the opposite stereochemistry at all three chiral centers.

This technical guide provides a comprehensive overview of the enantiomer of Avibactam sodium, including its stereochemistry, and presents a detailed discussion of the synthesis and chiral separation methods relevant to its parent compound. It is important to note that while extensive research has been conducted on Avibactam, publicly available data directly comparing the quantitative biological activity of Avibactam and its enantiomer is scarce. This guide, therefore, focuses on the established data for Avibactam to provide a framework for understanding the potential properties and analytical considerations for its enantiomer.

Stereochemistry of Avibactam and its Enantiomer

Avibactam has a complex bicyclic structure with defined stereochemistry that is crucial for its inhibitory activity.

  • Avibactam: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

  • ent-Avibactam (Enantiomer): [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

The spatial arrangement of the substituents on the diazabicyclooctane core dictates the molecule's ability to fit into the active site of β-lactamase enzymes.

Stereochemistry of Avibactam and its enantiomer.

Biological Activity of Avibactam

Avibactam is a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes. Its mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the β-lactamase.

Quantitative Data: In Vitro Inhibitory Activity of Avibactam
β-Lactamase EnzymeAmbler ClassOrganism SourceAvibactam IC50 (nM)Reference
TEM-1AEscherichia coli8[1]
CTX-M-15AEscherichia coli5[1]
KPC-2AKlebsiella pneumoniae4[2]
SHV-1AKlebsiella pneumoniae9[2]
AmpCCPseudomonas aeruginosa110[2]
P99CEnterobacter cloacae170[2]
OXA-10DPseudomonas aeruginosa1300[2]
OXA-48DKlebsiella pneumoniae460[2]

Experimental Protocols

β-Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against a specific β-lactamase is typically determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be monitored over time.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic substrate)

  • Inhibitor compound (e.g., Avibactam or its enantiomer)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well containing the different concentrations of the inhibitor.

  • Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 30 minutes at 37°C) to allow for the formation of the enzyme-inhibitor complex.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G Workflow for β-Lactamase Inhibition Assay prep_inhibitor Prepare Inhibitor Dilutions incubation Incubate Enzyme and Inhibitor prep_inhibitor->incubation prep_enzyme Prepare Enzyme Solution prep_enzyme->incubation add_substrate Add Nitrocefin Substrate incubation->add_substrate measure_abs Measure Absorbance Change add_substrate->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50

Workflow for β-Lactamase Inhibition Assay.

Synthesis and Chiral Separation

The synthesis of Avibactam involves multiple steps with the critical introduction of the correct stereochemistry. The separation of the desired (2S, 5R) enantiomer from other stereoisomers is a key challenge in the manufacturing process.

Synthetic Pathway Overview

Several synthetic routes to Avibactam have been reported. A common strategy involves the use of a chiral starting material to establish the desired stereocenters early in the synthesis. The following diagram illustrates a generalized synthetic pathway highlighting the key transformations.

G Generalized Synthetic Pathway to Avibactam start Chiral Starting Material (e.g., L-pyroglutamic acid) intermediate1 Formation of Piperidine Ring start->intermediate1 chiral_resolution Chiral Resolution/ Stereoselective Reduction intermediate1->chiral_resolution intermediate2 Introduction of (Benzyloxy)amino Group chiral_resolution->intermediate2 cyclization Bicyclic Ring Formation intermediate2->cyclization final_steps Amidation, Sulfation, and Deprotection cyclization->final_steps avibactam Avibactam Sodium final_steps->avibactam G Logical Workflow for Chiral HPLC Method Development start Define Analytical Goal (e.g., enantiomeric purity) column_selection Select Chiral Stationary Phase (CSP) start->column_selection mobile_phase_screening Screen Mobile Phase Compositions column_selection->mobile_phase_screening optimization Optimize Separation Parameters (Flow rate, Temperature, Additives) mobile_phase_screening->optimization method_validation Validate Method (Specificity, Linearity, Accuracy, Precision) optimization->method_validation routine_analysis Implement for Routine Analysis method_validation->routine_analysis

References

In-Depth Technical Guide: ent-Avibactam Sodium (CAS Number 396731-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Avibactam sodium, the enantiomer of the clinically significant β-lactamase inhibitor avibactam, is a compound of interest in the study of stereoselectivity in drug-receptor interactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic and purification protocol, its known biological activity, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Avibactam sodium is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor that has been successfully developed in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its enantiomer, this compound, while not clinically utilized, is a crucial chemical probe for understanding the stringent stereochemical requirements of the active sites of β-lactamase enzymes. The study of enantiomeric pairs like avibactam and ent-avibactam provides valuable insights into the principles of chiral recognition in biological systems.

Chemical and Physical Properties

Quantitative data for this compound is not widely published in peer-reviewed literature. The following data is compiled from commercial supplier information and publicly available databases.[3][4][5][6][7][8][9] A Certificate of Analysis should be obtained from the supplier for batch-specific data.

PropertyValueSource
CAS Number 396731-20-7[3][4][5][6][7][8][9]
Molecular Formula C₇H₁₀N₃NaO₆S[3][4][5][6][7][8][9]
Molecular Weight 287.22 g/mol [6]
IUPAC Name sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[9]
Appearance White to off-white solidInferred from avibactam data
Solubility Soluble in water, DMSO[8]
Storage 2-8°C, protected from air and light[8]

Computed Properties (from PubChem CID 74084951): [5]

PropertyValue
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3
Exact Mass 287.01880050 Da
Topological Polar Surface Area 141 Ų

Spectral Data

Experimental Protocols

A specific, validated experimental protocol for the synthesis and purification of this compound is not published in detail. However, based on the literature for the synthesis of avibactam and the separation of its chiral isomers, a plausible protocol can be devised.[13][14][15]

Stereoselective Synthesis of a Key Chiral Intermediate

The synthesis of ent-avibactam would likely proceed through a stereoselective route to establish the desired (1R, 2S, 5R) stereochemistry. This can be achieved through asymmetric synthesis or by separation of diastereomeric intermediates. A reported method for preparing chiral isomers of a key intermediate for avibactam provides a basis for this approach.[13]

Workflow for Chiral Intermediate Synthesis:

start Racemic or prochiral starting material chiral_synthesis Asymmetric synthesis or diastereomeric resolution start->chiral_synthesis intermediate (1R, 2S, 5R)-configured intermediate chiral_synthesis->intermediate purification Chromatographic purification (e.g., column chromatography) intermediate->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Workflow for obtaining the key chiral intermediate for ent-avibactam.

Final Synthetic Steps and Purification

Following the formation of the key intermediate, subsequent steps would involve the formation of the diazabicyclooctane core, introduction of the carbamoyl group, and sulfation, followed by salt formation and final purification.

Chiral HPLC Purification

The final product or a key intermediate would likely require chiral HPLC for the separation of any remaining enantiomeric or diastereomeric impurities. A variety of chiral stationary phases (CSPs) are available for the separation of enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds.[16][17]

General Chiral HPLC Method Development Workflow:

sample Crude ent-avibactam screening Screening of Chiral Stationary Phases (CSPs) and mobile phases sample->screening optimization Optimization of mobile phase composition, flow rate, and temperature screening->optimization separation Analytical or preparative separation optimization->separation analysis Purity analysis and characterization separation->analysis

Caption: General workflow for the chiral HPLC purification of ent-avibactam.

Biological Activity

While avibactam is a potent inhibitor of Ambler class A, C, and some class D β-lactamases, the biological activity of its enantiomer, ent-avibactam, is expected to be significantly reduced or absent due to the stereospecific nature of enzyme-inhibitor interactions.[1][18][19]

One commercial source suggests that this compound does exhibit inhibitory activity against TEM-1 and P99 enzymes, with an IC₅₀ value much lower than that of clavulanic acid.[20] However, this information has not been corroborated in peer-reviewed scientific literature. A direct comparative study of the inhibitory profiles of avibactam and ent-avibactam is needed to definitively characterize the biological activity of the enantiomer.

Mechanism of Action

The mechanism of action of avibactam involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of β-lactamase enzymes.[18][19] This prevents the hydrolysis of β-lactam antibiotics.

Proposed Interaction of ent-Avibactam with β-Lactamase:

ent_avibactam ent-Avibactam beta_lactamase β-Lactamase Active Site ent_avibactam->beta_lactamase Interaction no_binding Steric hindrance prevents proper binding and covalent bond formation beta_lactamase->no_binding no_inhibition No inhibition of β-lactamase activity no_binding->no_inhibition

Caption: Proposed interaction of ent-avibactam with the β-lactamase active site.

Due to its different stereochemistry, it is hypothesized that ent-avibactam cannot adopt the correct orientation within the β-lactamase active site to allow for the nucleophilic attack by the active site serine residue. This would prevent the formation of the covalent acyl-enzyme complex, thus rendering it inactive as a β-lactamase inhibitor.

Conclusion

This compound is an important tool for probing the stereochemical requirements of β-lactamase enzymes. While detailed experimental data is not as readily available as for its clinically used enantiomer, this guide provides a consolidated overview of its known properties and plausible experimental procedures. Further research, particularly direct comparative studies of the biological activity of the avibactam enantiomers, is warranted to fully elucidate the role of stereochemistry in the inhibition of β-lactamases. Researchers are encouraged to obtain compound-specific data from commercial suppliers to ensure the accuracy of their investigations.

References

Methodological & Application

Application Notes and Protocols for in vitro Assays of ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam is the enantiomer of avibactam, a clinically significant β-lactamase inhibitor. Avibactam, in combination with β-lactam antibiotics, is a potent therapeutic agent against infections caused by multidrug-resistant Gram-negative bacteria.[1] It restores the efficacy of these antibiotics by inhibiting a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes.[2][3][4] The mechanism of action involves a unique reversible covalent inhibition, which distinguishes it from other β-lactamase inhibitors like clavulanic acid and tazobactam.[2][3][4][5]

These application notes provide detailed protocols for the in vitro evaluation of ent-avibactam sodium. While specific data for ent-avibactam is limited in the public domain, the methodologies presented here for avibactam can be directly adapted for the characterization of its enantiomer. The provided quantitative data for avibactam serves as a crucial reference point for these investigations.

Mechanism of Action of Avibactam

Avibactam is a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor.[2] Its inhibitory mechanism proceeds through a two-step, reversible covalent modification of the active site serine of the β-lactamase enzyme.[5][6]

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the avibactam urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the acyl-enzyme intermediate with avibactam is reversible. The ring can reform, releasing the intact and active avibactam molecule. This recyclization process is slow, resulting in a prolonged inhibition of the enzyme.[5]

Avibactam_Mechanism Enzyme β-Lactamase (E) + ent-Avibactam (I) Intermediate Covalent Acyl-Enzyme Intermediate (E-I) Enzyme->Intermediate Intermediate->Enzyme

Caption: Reversible covalent inhibition of β-lactamase by avibactam.

Biochemical Assays: β-Lactamase Inhibition

Biochemical assays are fundamental for determining the inhibitory potency of ent-avibactam against purified β-lactamase enzymes. The most common method involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

Protocol 1: Determination of IC50 for β-Lactamase Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ent-avibactam against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, KPC-2, AmpC)

  • This compound

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm (for nitrocefin)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the assay buffer to create a stock solution (e.g., 1 mM).

    • Prepare serial dilutions of the ent-avibactam stock solution in assay buffer to achieve a range of concentrations to be tested.

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a working solution of the chromogenic substrate (e.g., 100 µM nitrocefin) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase working solution to each well.

    • Add an equal volume of each ent-avibactam dilution to the respective wells. Include a control well with assay buffer instead of the inhibitor.

    • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 10-30 minutes).

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate working solution to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each concentration of ent-avibactam.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the ent-avibactam concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

IC50_Workflow A Prepare Reagent Solutions (ent-Avibactam, Enzyme, Substrate) B Dispense Enzyme and ent-Avibactam into 96-well plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance Change D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 from Dose-Response Curve G->H

Caption: Workflow for IC50 determination of a β-lactamase inhibitor.
Quantitative Data: Avibactam β-Lactamase Inhibition

The following table summarizes the reported IC50 values and kinetic parameters for avibactam against various β-lactamases. This data can serve as a benchmark for studies on ent-avibactam.

β-LactamaseEnzyme ClassOrganism SourceIC50 (µM)k2/Ki (M⁻¹s⁻¹)Reference
TEM-1AE. coli0.0084.4 x 10⁴[5]
CTX-M-15AE. coli0.0021.0 x 10⁵[7]
KPC-2AK. pneumoniae0.0211.1 x 10⁴[7]
AmpCCP. aeruginosa0.0192.0 x 10³[7]
AmpCCE. cloacae-1.4 x 10³[7]
OXA-10DP. aeruginosa-1.1 x 10¹[7]
OXA-48DK. pneumoniae0.54-[8]

Cell-Based Assays: Antimicrobial Susceptibility Testing

Cell-based assays are essential for evaluating the ability of ent-avibactam to restore the activity of β-lactam antibiotics against resistant bacterial strains.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a β-lactam antibiotic in the presence of a fixed concentration of ent-avibactam.

Materials:

  • Bacterial strains of interest (e.g., β-lactamase-producing E. coli, K. pneumoniae, P. aeruginosa)

  • β-lactam antibiotic (e.g., ceftazidime, aztreonam)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Assay Plates:

    • Prepare a working solution of ent-avibactam in CAMHB at a fixed concentration (e.g., 8 µg/mL, to achieve a final concentration of 4 µg/mL in the wells).

    • In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in the CAMHB containing the fixed concentration of ent-avibactam.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.

Protocol 3: Checkerboard Synergy Assay

The checkerboard assay is used to systematically evaluate the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents, such as a β-lactam antibiotic and ent-avibactam.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two drugs.

    • Serially dilute the β-lactam antibiotic along the x-axis and ent-avibactam along the y-axis.

    • The final plate will contain wells with varying concentrations of each drug alone and in combination.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the broth microdilution protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow A Prepare Serial Dilutions of β-lactam and ent-Avibactam B Create 2D Gradient in 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate for 16-20 hours C->D E Determine MIC for each Combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Determine Interaction Type (Synergy, Additive, Antagonism) F->G

References

Application Notes and Protocols for the Use of ent-Avibactam Sodium in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam sodium is the enantiomer of Avibactam sodium, a potent, non-β-lactam β-lactamase inhibitor.[1][2] Avibactam itself restores the efficacy of β-lactam antibiotics against a broad range of β-lactamase-producing bacteria by inhibiting Ambler class A, class C, and some class D enzymes.[3][4][5][6][7] The primary mechanism of action involves covalent, but reversible, binding to the active site of the β-lactamase, which protects the partner antibiotic from degradation.[4][6][7]

ent-Avibactam is described as a β-lactamase inhibitor with broad-spectrum antibacterial activity, particularly when combined with antibiotics like ceftazidime to combat Enterobacteriaceae.[8][9] These application notes provide a comprehensive guide for researchers to utilize this compound in bacterial cell culture for antimicrobial susceptibility testing and mechanism-of-action studies.

Disclaimer: While ent-Avibactam is the enantiomer of Avibactam, its specific biological activity, potency, and optimal working concentrations may differ. The following protocols are based on established methods for Avibactam and should be considered a starting point. Researchers must perform their own validation and optimization experiments for ent-Avibactam.

Mechanism of Action: β-Lactamase Inhibition

Avibactam protects β-lactam antibiotics (e.g., ceftazidime, aztreonam) from enzymatic degradation by bacterial β-lactamases. The inhibition mechanism is a two-step process:

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of Avibactam, leading to the opening of the Avibactam ring and the formation of a covalent acyl-enzyme intermediate.[4] This inactivates the enzyme.

  • Deacylation (Reversible): Unlike many other inhibitors that lead to permanent inactivation, the reaction with Avibactam is reversible. The intermediate can undergo deacylation, which results in the recyclization and regeneration of the intact, active Avibactam molecule.[4][7][10] This reversibility contributes to its sustained inhibitory effect.

G cluster_0 Mechanism of β-Lactamase Inhibition by Avibactam/ent-Avibactam BL β-Lactamase (Active Enzyme) BL_AVI Acyl-Enzyme Intermediate (Inactive Complex) BL->BL_AVI Forms Covalent Bond HYDROLYSIS Hydrolyzed (Inactive) Antibiotic BL->HYDROLYSIS BLA β-Lactam Antibiotic (e.g., Ceftazidime) BLA->BL Degradation (Hydrolysis) AVI ent-Avibactam (Inhibitor) AVI->BL Acylation (Inhibition) REGEN Regenerated ent-Avibactam BL_AVI->REGEN Deacylation (Recyclization)

Mechanism of β-Lactamase Inhibition.

Product Information and Handling

Property Information
Chemical Name This compound
Synonyms AVE1330A, Sodium (2R, 5S)-2-carbamoyl-7-oxo-1, 6-diazabicyclo[3.2.1]octan-6-yl sulfate
Molecular Formula C₇H₁₀N₃NaO₆S[9]
Molecular Weight 287.22 g/mol [2]
Appearance White to yellow powder
Storage Store powder at -20°C under inert gas.[11]
Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution in a sterile solvent, which can then be diluted to the final working concentration for experiments.

  • Solvent Selection: Use sterile, nuclease-free water or 0.9% sodium chloride solution.[12][13]

  • Aseptic Technique: Work in a laminar flow hood to maintain sterility.

  • Calculation:

    • Example for a 10 mg/mL (10,000 µg/mL) stock solution:

    • Weigh out 10 mg of this compound powder.

    • Dissolve in 1 mL of sterile water.

  • Dissolution: Mix gently by vortexing or inverting the tube until the powder is completely dissolved. The constituted solution should be clear.[13]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stability under these conditions should be validated by the end-user. For short-term use, diluted solutions in infusion bags may be stored at 2-8°C for up to 24 hours.[12]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of a β-lactam antibiotic in combination with a fixed concentration of ent-Avibactam against a bacterial isolate. The standard method follows Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • β-lactam antibiotic (e.g., Ceftazidime, Aztreonam) stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate, cultured overnight on appropriate agar

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Prepare a solution of CAMHB containing ent-Avibactam at twice the desired final fixed concentration (e.g., for a final concentration of 4 µg/mL, prepare an 8 µg/mL solution).

    • In a 96-well plate, add 100 µL of the ent-Avibactam/CAMHB solution to wells 1 through 11. Add 100 µL of standard CAMHB (without inhibitor) to well 12 (growth control).

    • Prepare a high-concentration solution of the β-lactam antibiotic. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the control for ent-Avibactam alone.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (1-12). This will bring the final volume to 200 µL and dilute the antibiotic and inhibitor concentrations by half, achieving the final desired concentrations.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14][15]

  • Reading Results:

    • The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of ent-Avibactam) that completely inhibits visible bacterial growth.

G cluster_1 Workflow for MIC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with ent-Avibactam serial_dilute Serial Dilute β-Lactam Antibiotic prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for MIC Determination.
Protocol 2: Disk Diffusion and Gradient Strip Synergy Testing

These methods provide a qualitative or quantitative assessment of the synergistic activity of ent-Avibactam with a β-lactam antibiotic.

A. Gradient Strip (MIC Test Strip) Method:

  • Inoculum and Plating: Prepare a bacterial lawn on a Mueller-Hinton Agar (MHA) plate as described for disk diffusion.[15]

  • Strip Application: Aseptically apply a MIC Test Strip containing a gradient of the β-lactam antibiotic (e.g., ceftazidime) onto the agar surface.[15]

  • ent-Avibactam Application: For synergy testing, ent-Avibactam can be incorporated into the MHA at a fixed concentration (e.g., 4 µg/mL) before pouring the plates.[16]

  • Incubation: Incubate plates inverted at 35 ± 2°C for 16-20 hours.[17]

  • Reading Results: The MIC is read where the edge of the elliptical zone of inhibition intersects the strip.[17] A significant reduction in the MIC on the ent-Avibactam-containing plate compared to a standard MHA plate indicates synergy.

B. Disk Synergy (Disk Approximation) Method:

  • Inoculum and Plating: Prepare a bacterial lawn on an MHA plate.

  • Disk Placement: Place a disk containing the β-lactam antibiotic (e.g., ceftazidime 30 µg) on the agar. Place a blank disk impregnated with a known amount of ent-Avibactam solution nearby (typically 15-20 mm edge-to-edge).

  • Incubation: Incubate as described above.

  • Reading Results: A synergistic effect is indicated by an enhancement or "keyhole" shape of the inhibition zone between the two disks.

Data Presentation

Quantitative data from MIC experiments should be tabulated for clear comparison. The table below shows example data for Avibactam to illustrate the expected format. Researchers should generate their own data for ent-Avibactam.

Table 1: Example MIC Values (µg/mL) of Ceftazidime Alone and in Combination with a Fixed Concentration of Avibactam (4 µg/mL)

Bacterial Strainβ-Lactamase ProducedCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)Fold Reduction
E. coli ATCC 25922None (Control)0.250.251
K. pneumoniae (ESBL+)CTX-M-151281128
K. pneumoniae (KPC+)KPC-22562128
P. aeruginosa (AmpC+)Overexpressed AmpC64416
E. cloacae (AmpC+)Inducible AmpC32132

Note: Data are illustrative and based on published results for Avibactam. Actual results for ent-Avibactam must be determined experimentally.

Conclusion

This compound is a promising tool for researchers studying β-lactamase-mediated antibiotic resistance. The protocols provided herein offer a robust framework for preparing and utilizing this compound in standard antimicrobial susceptibility assays. Due to the unique stereochemistry of ent-Avibactam, it is imperative that researchers validate its specific activity and optimize concentrations for their particular bacterial strains and experimental conditions. The successful application of these methods will aid in elucidating the potential of ent-Avibactam as a novel β-lactamase inhibitor in the fight against multidrug-resistant bacteria.

References

Application Notes and Protocols for Animal Models in Avibactam Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avibactam is a broad-spectrum, non-β-lactam β-lactamase inhibitor that restores the activity of partner β-lactam antibiotics against many clinically significant Gram-negative bacteria that produce Ambler class A, C, and some D β-lactamases.[1][2] It is most commonly co-formulated with ceftazidime. The study of its enantiomer, ent-Avibactam sodium, is less documented in publicly available in vivo research, with the bulk of preclinical and clinical development focusing on avibactam.[3] Animal models of infection are indispensable tools in the preclinical evaluation of avibactam, providing crucial data on its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). These models allow researchers to simulate human infections and predict clinical outcomes.

This document provides detailed application notes and protocols for utilizing common animal models in the study of avibactam, targeted at researchers, scientists, and drug development professionals.

Application Notes

Overview of Common Animal Models

The selection of an animal model is contingent on the research question, whether it pertains to localized infection, systemic infection, or pneumonia.

  • Neutropenic Murine Thigh Infection Model: This is the most widely used and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] By rendering the mice neutropenic, the model focuses on the direct bactericidal activity of the drug, minimizing the influence of the host's immune system. It is ideal for establishing PK/PD relationships and determining the dosing regimens required to achieve specific bacterial density reductions.

  • Murine Lung Infection (Pneumonia) Model: This model is essential for assessing the efficacy of avibactam combinations against respiratory pathogens.[7][8] It provides insights into drug penetration into the epithelial lining fluid (ELF) of the lungs and is critical for developing treatments for hospital-acquired and ventilator-associated pneumonia (HAP/VAP).

  • Rat Abdominal Abscess Model: This model simulates a localized, deep-seated infection and is useful for evaluating the ability of avibactam to penetrate and function within an abscess environment.[4][5]

  • Zebrafish Embryo Model: This model offers a high-throughput alternative for initial in vivo screening, particularly for less common pathogens like Mycobacterium abscessus.[9] Its advantages include rapid development and optical transparency, allowing for real-time visualization of infection progression.

Selection of Bacterial Strains

The choice of bacterial challenge strain is critical. Strains should be well-characterized, with known resistance mechanisms. For avibactam studies, this includes:

  • Enterobacterales producing KPC ( Klebsiella pneumoniae carbapenemase): These are a primary target for ceftazidime-avibactam.[4][5][10]

  • Enterobacterales with AmpC β-lactamases: Avibactam is a potent inhibitor of AmpC enzymes.

  • Pseudomonas aeruginosa: Including strains that are resistant to ceftazidime via various mechanisms.[1][6]

  • Strains producing OXA-48 or other class D carbapenemases.

Key Experimental Endpoints
  • Efficacy: The primary efficacy endpoint is the change in bacterial load, measured in colony-forming units (CFU) per gram of tissue (thigh) or per lung, typically assessed 24 hours after initiating therapy.[1][4] Survival studies over several days are also common.[10]

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion of avibactam and its partner antibiotic. Key parameters include maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t½) in plasma and at the site of infection (e.g., ELF).[7][8]

  • Pharmacodynamics (PD): PD studies correlate drug exposure (PK parameters) with the antimicrobial effect (efficacy). For avibactam, the key PD index is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT), often set at 1 mg/L.[6] For ceftazidime, the target is %fT > MIC.

Quantitative Data Summary

The following tables summarize quantitative data from various animal model studies involving avibactam.

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Animal ModelBacterial StrainTreatment (Dose, mg/kg)Change in Bacterial Load (log10 CFU)Reference
Neutropenic Mouse ThighK. pneumoniae (blaKPC-2)Ceftazidime (1024)Minimal effect (growth to 8.6-8.9 log10 CFU/thigh)[4][5]
Neutropenic Mouse ThighK. pneumoniae (blaKPC-2)Ceftazidime/Avibactam (1024/256)Bactericidal (reduction to 4.3-4.5 log10 CFU/thigh)[4][5]
Rat Abdominal AbscessK. pneumoniae (blaKPC-2)Ceftazidime9.3 log10 CFU/abscess[4][5]
Rat Abdominal AbscessK. pneumoniae (blaKPC-2)Ceftazidime/Avibactam (4:1 w/w)3.3 log10 CFU/abscess[4][5]
Neutropenic Mouse ThighEnterobacteriaceae (MIC ≤16 µg/mL)Ceftazidime-Avibactam (Humanized)Reduction of 0.48 to 3.33 log10 CFU[1]

Table 2: Pharmacokinetic Parameters of Avibactam in Mice

ParameterValue (Mean ± SD)Animal ModelReference
Plasma Half-life (t½)0.24 ± 0.04 hThigh and Lung Infected Mice[7][8]
Volume of Distribution (Vd)1.18 ± 0.34 L/kgThigh and Lung Infected Mice[7][8]
ELF-to-Plasma AUC Ratio0.20 ± 0.02Lung Infected Mice[7][8]
Unbound ELF-to-Plasma AUC Ratio0.22 ± 0.02Lung Infected Mice[7][8]

Table 3: Pharmacodynamic Targets for Avibactam in Murine Infection Models

Animal ModelPathogenPD Target for Bacteriostasis (%fT > 1 mg/L)Reference
Lung InfectionP. aeruginosa0% to 21.4%[6]
Thigh InfectionP. aeruginosa14.1% to 62.5%[6]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol details the procedure for evaluating the efficacy of ceftazidime-avibactam against a localized thigh infection.

1. Animal Preparation:

  • Use specific-pathogen-free female mice (e.g., ICR or Swiss Webster strain), typically weighing 20-25 g.
  • Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders neutrophil counts <100/mm³.

2. Inoculum Preparation:

  • Grow the bacterial strain (e.g., KPC-producing K. pneumoniae) overnight on an appropriate agar plate.
  • Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired concentration, typically ~10⁷ CFU/mL.

3. Infection:

  • Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle of each mouse. This results in an initial bacterial load of ~10⁶ CFU/thigh.

4. Drug Administration:

  • Prepare stock solutions of ceftazidime and avibactam. Doses are typically administered in a 4:1 ratio.
  • Administer the drug combination (e.g., via subcutaneous injection) at specified time points, starting 2 hours post-infection. The dosing frequency (e.g., every 2 hours, every 8 hours) can be varied to study PD parameters.[6]

5. Endpoint Analysis:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the entire thigh muscle.
  • Homogenize the tissue in a fixed volume of sterile saline (e.g., 10 mL).
  • Perform serial dilutions of the homogenate and plate onto appropriate agar (e.g., MacConkey agar) to determine the bacterial count (CFU/thigh).
  • Calculate the change in bacterial load compared to untreated controls or the start of therapy.

Protocol 2: Murine Lung Infection Model

This protocol is designed to assess efficacy against pneumonia.

1. Animal Preparation:

  • Induce neutropenia as described in Protocol 1. Anesthesia (e.g., isoflurane) is required for the infection step.

2. Inoculum Preparation:

  • Prepare the bacterial suspension as described in Protocol 1. The target concentration is typically ~10⁸ CFU/mL.

3. Infection:

  • While the mouse is anesthetized, instill a 50 µL volume of the bacterial inoculum intranasally. This will result in an initial bacterial load of ~10⁶ CFU/lungs.

4. Drug Administration:

  • Administer ceftazidime-avibactam subcutaneously or via another desired route starting 2 hours post-infection, following the planned dosing schedule.

5. Endpoint Analysis (Bacterial Load):

  • At 24 hours post-treatment, euthanize the mice.
  • Aseptically remove the lungs.
  • Homogenize the lungs in sterile saline.
  • Perform serial dilutions and plate to enumerate CFU/lungs.

6. Endpoint Analysis (Pharmacokinetics in ELF):

  • For PK studies, administer a single dose of the drug combination.[8]
  • At various time points post-dose, euthanize cohorts of mice and perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
  • Measure drug concentrations in BAL fluid and serum using a validated method (e.g., LC-MS/MS).
  • Calculate ELF concentrations from BAL fluid concentrations using the urea dilution method.

Visualizations

The following diagrams illustrate key workflows and concepts in avibactam research.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Select Mice (e.g., female ICR, 20-25g) p2 Induce Neutropenia (Cyclophosphamide IP, Day -4 & -1) p1->p2 p3 Prepare Bacterial Inoculum (~10^7 CFU/mL) p2->p3 e1 Infect Thigh Muscle (0.1 mL IM, Day 0) p3->e1 e2 Initiate Treatment (2h post-infection) Ceftazidime/Avibactam SC e1->e2 e3 Administer Subsequent Doses (as per study design) e2->e3 a1 Euthanize Mice (24h post-treatment) e3->a1 a2 Harvest & Homogenize Thigh a1->a2 a3 Serial Dilution & Plating a2->a3 a4 Calculate Bacterial Load (log10 CFU/thigh) a3->a4

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Induce Neutropenia in Mice p2 Prepare Bacterial Inoculum (~10^8 CFU/mL) p1->p2 e1 Anesthetize Mouse p2->e1 e2 Intranasal Inoculation (50 µL) e1->e2 e3 Initiate Treatment (2h post-infection) e2->e3 a1 Euthanize Mice (24h) e3->a1 a2 Harvest & Homogenize Lungs a1->a2 a4 OR Perform Bronchoalveolar Lavage (BAL) for PK Analysis a1->a4 a3 Determine Bacterial Load (CFU/lungs) a2->a3

Caption: Workflow for the Murine Lung Infection Model.

G cluster_drugs cluster_bacteria caz Ceftazidime (β-Lactam Antibiotic) bla β-Lactamase Enzyme caz->bla Degraded by pbp Penicillin-Binding Protein (PBP) caz->pbp Binds to & Inhibits avi Avibactam (β-Lactamase Inhibitor) avi->bla Inhibits cell_death Bacterial Cell Lysis & Death pbp->cell_death Leads to

Caption: Mechanism of Action for Ceftazidime-Avibactam Combination.

References

Application Notes and Protocols for ent-Avibactam Sodium in Bacterial Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam sodium is the enantiomer of avibactam, a potent, broad-spectrum β-lactamase inhibitor.[1][2] Like avibactam, this compound is of significant interest in addressing the challenge of antibiotic resistance, particularly in Gram-negative bacteria.[2] Many pathogenic bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3] this compound acts by inhibiting these β-lactamase enzymes, thereby restoring the efficacy of β-lactam antibiotics when used in combination.[2][4]

This document provides detailed application notes and protocols for the use of this compound in bacterial inhibition experiments, including its mechanism of action, quantitative inhibitory data, and methodologies for key assays.

Mechanism of Action

This compound is a non-β-lactam β-lactamase inhibitor that covalently binds to the active site of serine-based β-lactamases.[5][6] This binding is reversible, which is a unique characteristic compared to some other β-lactamase inhibitors.[7] The inhibition of β-lactamase enzymes by this compound protects β-lactam antibiotics from degradation, allowing them to exert their bactericidal activity by inhibiting bacterial cell wall synthesis.[5][8] ent-Avibactam has been shown to be effective against a wide range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[7]

cluster_0 Bacterial Periplasm ent_Avibactam ent-Avibactam sodium Beta_Lactamase β-Lactamase Enzyme ent_Avibactam->Beta_Lactamase Inhibits Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Beta_Lactamase Degraded by PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Mediates Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Mechanism of this compound Action

Quantitative Data: Inhibitory Activity

This compound, when used in combination with a β-lactam antibiotic, significantly reduces the Minimum Inhibitory Concentration (MIC) of the antibiotic against many resistant bacterial strains. The following tables summarize the in vitro activity of ceftazidime-avibactam (a combination of the cephalosporin ceftazidime and avibactam) against various Gram-negative pathogens. While specific data for ent-avibactam is less common in the literature, the data for avibactam is presented as a close reference.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.250.5
Klebsiella pneumoniae0.52
Enterobacter cloacae0.52
Citrobacter freundii0.54
Proteus mirabilis≤0.25≤0.25

Data is representative and compiled from multiple sources. A fixed concentration of 4 µg/mL of avibactam is typically used in these assays.[9][10]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
All Isolates416
Ceftazidime-Resistant832

Data is representative and compiled from multiple sources. A fixed concentration of 4 µg/mL of avibactam is typically used in these assays.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bacterial inhibitory activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a combination agent.

Materials:

  • This compound

  • β-lactam antibiotic of choice (e.g., ceftazidime)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC control strains and clinical isolates)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic and Inhibitor Solutions:

    • Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Create a series of two-fold serial dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.

    • Add a fixed concentration of this compound (typically 4 µg/mL) to each well containing the serially diluted antibiotic.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum in CAMHB without any antimicrobial agents) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of this compound, that completely inhibits visible growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_solutions Prepare Serial Dilutions of Antibiotic + Fixed ent-Avibactam prep_inoculum->prep_solutions inoculate Inoculate Microtiter Plate prep_solutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

MIC Determination Workflow
Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound in combination with a β-lactam antibiotic over time.[11]

Materials:

  • All materials from the MIC protocol

  • Sterile saline

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Timer

Protocol:

  • Prepare Cultures:

    • Prepare a bacterial inoculum as described in the MIC protocol, diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Set Up Test Conditions:

    • Prepare flasks or tubes with CAMHB containing:

      • Growth control (no antimicrobial agents)

      • β-lactam antibiotic alone (at a relevant concentration, e.g., MIC)

      • This compound alone (at a fixed concentration, e.g., 4 µg/mL)

      • β-lactam antibiotic + this compound (at their respective concentrations)

    • Inoculate each flask/tube with the prepared bacterial culture.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test condition.

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each test condition.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect shows little to no change in CFU/mL over time.

β-Lactamase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin.[12][13]

Materials:

  • This compound

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at ~490 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and create serial dilutions in the assay buffer.

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer.

    • Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted this compound solutions.

    • Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Add the β-lactamase enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Add the nitrocefin working solution to all wells to start the reaction.

    • Immediately begin monitoring the change in absorbance at ~490 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of this compound.

    • Plot the enzyme activity (rate of hydrolysis) against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to restore the activity of β-lactam antibiotics against resistant bacterial strains. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in a laboratory setting. Careful adherence to standardized methodologies, such as those provided by CLSI, is crucial for obtaining reproducible and comparable results. Further research into the specific activity of this compound against a broader range of β-lactamases and bacterial pathogens will be valuable in defining its potential clinical utility.

References

Application Notes and Protocols for the Crystallography of Avibactam and its Enantiomer, ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While specific crystallographic data and protocols for ent-avibactam sodium were not found in the provided search results, the following protocols for its enantiomer, avibactam, can serve as a foundational methodology for researchers. These methods, particularly those for small molecule crystallization, may be adapted for this compound.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that is effective against a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1] Understanding the three-dimensional structure of avibactam and its interactions with target enzymes is crucial for the development of new and more effective antibacterial therapies. X-ray crystallography is a powerful technique for elucidating these structures at atomic resolution. This document provides an overview of the crystallographic approaches for avibactam, both as a small molecule and in complex with β-lactamase enzymes.

Crystallization of Avibactam in Complex with β-Lactamases

The co-crystallization of avibactam with target proteins is a key method for understanding its mechanism of inhibition. The following protocols are based on successful crystallizations with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases.[2]

Experimental Workflow for Co-crystallization

cluster_prep Protein and Inhibitor Preparation cluster_cryst Crystallization cluster_data Data Collection and Processing prep_protein Purify Target Protein (e.g., CTX-M-15, AmpC) incubation Incubate Protein with Avibactam (for co-crystallization) prep_protein->incubation soaking Alternatively: Soak Native Protein Crystals with Avibactam Solution (e.g., 30 min) prep_protein->soaking for soaking prep_avi Prepare Avibactam Solution (e.g., 3 mg/ml or 200 mM) prep_avi->incubation prep_avi->soaking for soaking setup_vd Set up Vapor Diffusion (Hanging or Sitting Drop) incubation->setup_vd cryo Cryoprotect and Flash-Cool Crystal (e.g., 20% glycerol) setup_vd->cryo soaking->cryo xray X-ray Diffraction Data Collection cryo->xray process Data Processing and Structure Refinement xray->process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Avibactam Sodium dissolve Dissolve in a Solvent System (e.g., Methanol and Water) start->dissolve add_poor_solvent Add an Alcohol Poor Solvent (e.g., Ethanol) dissolve->add_poor_solvent cool_step1 Cool to First Temperature (e.g., 20-40°C) for Crystal Growth add_poor_solvent->cool_step1 cool_step2 Cool to Second Temperature (e.g., -5 to 25°C) for Crystallization cool_step1->cool_step2 filter Suction Filtration cool_step2->filter wash Wash with Poor Solvent filter->wash dry Vacuum Drying wash->dry final_product Obtain Crystalline Form dry->final_product

References

Application Notes and Protocols for Biochemical Assays Involving ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam is the enantiomer of avibactam, a clinically significant non-β-lactam β-lactamase inhibitor. Like avibactam, ent-avibactam is a potent, broad-spectrum inhibitor of Ambler class A, class C, and some class D serine β-lactamases.[1] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. The combination of a β-lactamase inhibitor like ent-avibactam with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains.

These application notes provide detailed protocols for biochemical assays to characterize the inhibitory activity of ent-Avibactam sodium against various β-lactamases.

Mechanism of Action

ent-Avibactam, mirroring its enantiomer avibactam, functions as a covalent, reversible inhibitor of serine β-lactamases.[2][3] The inhibition mechanism involves a two-step process:

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the diazabicyclooctane core of ent-avibactam, leading to the formation of a stable, covalent acyl-enzyme intermediate.

  • Deacylation (Reversibility): Unlike many other β-lactamase inhibitors that undergo hydrolysis, the acyl-enzyme complex with ent-avibactam is slowly reversible, regenerating the active enzyme and the intact inhibitor.[2][3] This reversibility is a key feature of its mechanism.

G cluster_0 Inhibition Pathway E_S β-Lactamase (E) + ent-Avibactam (I) E_I Non-covalent Complex (E-I) E_S->E_I k1 (Binding) E_I->E_S k-1 (Dissociation) E_I_covalent Covalent Acyl-Enzyme Intermediate (E-I*) E_I->E_I_covalent k2 (Acylation) E_I_covalent->E_I k-2 (Deacylation/Reversibility) G cluster_workflow IC50 Determination Workflow A Prepare Reagent Solutions B Serial Dilution of ent-Avibactam A->B C Add β-Lactamase and Pre-incubate B->C D Initiate Reaction with Nitrocefin C->D E Measure Absorbance at 486 nm D->E F Calculate V₀ and % Inhibition E->F G Plot Dose-Response Curve and Determine IC50 F->G

References

Application Notes and Protocols for the Analytical Quantification of ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of ent-Avibactam sodium, the enantiomer of the β-lactamase inhibitor Avibactam. The protocols described herein are essential for the quality control of Avibactam sodium, ensuring its chiral purity and the safety and efficacy of the final drug product. The methods include both achiral and chiral high-performance liquid chromatography (HPLC) for the determination of Avibactam concentration and the specific quantification of its enantiomeric impurity, ent-Avibactam.

Introduction

Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of ceftazidime against many ceftazidime-resistant Gram-negative bacteria. As Avibactam contains multiple stereocenters, the control of its chiral purity is a critical aspect of its pharmaceutical development and manufacturing. The presence of its enantiomer, ent-Avibactam, must be carefully monitored and quantified to meet regulatory requirements. This document outlines the analytical methods for this purpose.

Achiral Assay of Avibactam Sodium by Reverse-Phase HPLC

This method is suitable for determining the overall concentration of Avibactam in bulk drug substance and pharmaceutical dosage forms.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column Hypersil ODS (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5 with orthophosphoric acid) (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

| Injection Volume | 10 µL |

Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and methanol in the ratio of 20:80 (v/v) and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Avibactam sodium reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing Avibactam sodium in the mobile phase to obtain a concentration within the calibration range.

Method Validation Summary:

Parameter Result
Linearity Range 1-5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.22 µg/mL

| Limit of Quantification (LOQ) | 0.68 µg/mL |

Chiral Analysis of this compound by HPLC

This stability-indicating method is designed for the separation and quantification of ent-Avibactam from Avibactam, ensuring the chiral purity of the active pharmaceutical ingredient.

Experimental Protocol 1: Chiral HPLC with CHIRALPAK AD-H

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Isopropyl Alcohol: Ethanol: Diethylamine (volume ratio to be optimized for resolution)
Flow Rate 0.8 - 1.2 mL/min (to be optimized)
Detection Wavelength 280 nm
Column Temperature 25 - 40°C (to be optimized)

| Injection Volume | 10 µL |

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified solvents in the optimized ratio. Degas before use.

  • Standard Solution Preparation: Prepare a standard solution of Avibactam sodium reference standard spiked with a known amount of this compound reference standard in the mobile phase.

  • Sample Solution Preparation: Dissolve the Avibactam sodium sample in the mobile phase to a suitable concentration.

Experimental Protocol 2: Chiral HPLC with Celluloid IC Column

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column Celluloid IC
Mobile Phase Ethanol: Diethylamine: Trifluoroacetic Acid (100: 0.15: 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25 - 40°C (to be optimized)

| Injection Volume | 10 µL |

Preparation of Solutions:

  • Mobile Phase Preparation: Carefully mix the ethanol, diethylamine, and trifluoroacetic acid in the specified ratio. Degas the solution before use.

  • System Suitability Solution: Prepare a solution containing both Avibactam sodium and this compound to verify the resolution between the two enantiomers.

  • Sample Solution: Dissolve the sample to be tested in the mobile phase.

Data Analysis: The percentage of ent-Avibactam in the sample can be calculated using the following formula:

% ent-Avibactam = (Area of ent-Avibactam Peak / (Area of Avibactam Peak + Area of ent-Avibactam Peak)) * 100

Method Validation for Chiral Analysis

The chiral analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Achiral_HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Methanol:Buffer 80:20) hplc_system HPLC System Setup (Hypersil ODS, 210 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (Avibactam Sodium) inject Inject Standard and Sample prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system->inject acquire_data Data Acquisition inject->acquire_data process_data Process Chromatograms acquire_data->process_data calculate_concentration Calculate Avibactam Concentration process_data->calculate_concentration

Caption: Workflow for Achiral HPLC Analysis of Avibactam Sodium.

Chiral_HPLC_Workflow prep_chiral_mobile_phase Prepare Chiral Mobile Phase chiral_hplc_system Chiral HPLC System Setup (e.g., CHIRALPAK AD-H) prep_chiral_mobile_phase->chiral_hplc_system prep_system_suitability Prepare System Suitability Solution (Avibactam + ent-Avibactam) inject_chiral Inject Solutions prep_system_suitability->inject_chiral prep_chiral_sample Prepare Sample Solution prep_chiral_sample->inject_chiral chiral_hplc_system->inject_chiral acquire_chiral_data Data Acquisition inject_chiral->acquire_chiral_data process_chiral_data Identify and Integrate Peaks (Avibactam & ent-Avibactam) acquire_chiral_data->process_chiral_data calculate_purity Calculate Enantiomeric Purity process_chiral_data->calculate_purity

Caption: Workflow for Chiral Purity Analysis of Avibactam Sodium.

Troubleshooting & Optimization

"stability of ent-Avibactam sodium in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ent-Avibactam sodium in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For laboratory purposes, this compound can be dissolved in organic solvents like DMSO and dimethylformamide to prepare a stock solution.[1] For aqueous solutions, it can be directly dissolved in buffers like PBS (pH 7.2), with a solubility of approximately 10 mg/mL.[1] In clinical and pharmaceutical preparations, it is typically reconstituted with sterile water for injection, 0.9% sodium chloride, or 5% dextrose solutions.[2][3]

Q2: How long is a stock solution of this compound stable?

A2: Aqueous solutions of avibactam sodium are not recommended to be stored for more than one day.[1] For reconstituted vials intended for immediate use, storage should not exceed 30 minutes before further dilution.[2]

Q3: What are the storage conditions for diluted solutions of this compound?

A3: The stability of diluted solutions is dependent on temperature. After dilution in an infusion bag, the solution is stable for up to 12 hours at room temperature and up to 24 hours if refrigerated at 2-8°C.[3]

Q4: Is this compound stable at higher temperatures, for example, during continuous infusion?

A4: Studies have shown that at elevated in-use temperatures (e.g., 32°C and 37°C), the degradation of avibactam increases. At 32°C, degradation may remain within acceptable limits (≤10%) for up to 12 hours, especially at lower concentrations.[4][5] However, prolonged exposure to higher temperatures will lead to significant degradation.

Q5: What are the known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively detailed in the provided search results, forced degradation studies have been performed using acid, base, oxidation, and heat to ensure the specificity of analytical methods.[4] The combination product with ceftazidime is known to be susceptible to hydrolysis.[3] The degradation of ceftazidime can lead to the formation of pyridine, a toxic byproduct.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of activity in an experiment. Degradation of this compound in solution due to improper storage.- Prepare fresh solutions daily.[1]- For longer-term experiments, store diluted solutions at 2-8°C for no more than 24 hours.[3]- Avoid prolonged exposure to room temperature or higher temperatures.
Precipitate formation in the solution. Exceeding the solubility limit or interaction with other components in the medium.- Ensure the concentration does not exceed the solubility limit in your chosen solvent (approx. 10 mg/mL in PBS, pH 7.2).[1]- When preparing complex mixtures, check for compatibility with all components.
Inconsistent results between experimental batches. Variability in the preparation and handling of this compound solutions.- Standardize the protocol for solution preparation, including solvent, concentration, and storage conditions.- Use a validated analytical method, such as RP-HPLC, to confirm the concentration of freshly prepared solutions.[7][8]

Data Summary

Table 1: Stability of Avibactam in Solution (in combination with Ceftazidime)

Storage ConditionConcentrationInfusion Device/ContainerDurationPercent RemainingReference
2-8°C (Fridge)Low, Intermediate, HighElastomeric devices (Easypump, Dosi-Fuser)14 days>90% for low and intermediate conc. up to 14 days; >95% for high conc. up to 10 days[4]
32°C (In-use)Low, Intermediate, HighElastomeric devices (Easypump, Dosi-Fuser)12-24 hours≤10% degradation for 24h at low dose; ≤10% degradation up to 12h at high/intermediate dose[4]
2-8°C followed by 25°CN/AInfusion bags24 hours at 2-8°C, then 12 hours at ≤25°CChemically and physically stable
4°CN/AInfusion bags and elastomeric pumps72 hours≥90%[5]
25°CN/AInfusion bags and elastomeric pumps48 hours≥90%[5]
32°CN/AInfusion bags and elastomeric pumps30 hours≥90%[5]
37°CN/AInfusion bags and elastomeric pumps12 hours≥90%[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Avibactam

This protocol is based on methodologies developed for the estimation of Ceftazidime and Avibactam.[7][8]

  • Chromatographic Conditions:

    • Column: Hypersil ODS (150x4.6mm), 5µm particle size.[7]

    • Mobile Phase: A mixture of mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).[7]

    • Flow Rate: 1.0 ml/min.[7]

    • Detection Wavelength: 231 nm.[7]

    • Injection Volume: Not specified, typically 10-20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Avibactam in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 60-120 µg/ml.[7]

    • Prepare samples for stability testing by dissolving the this compound in the desired solution and storing it under the specified conditions.

    • At each time point, withdraw an aliquot of the sample, dilute it to fall within the calibration range, and filter it through a 0.45 µm filter before injection.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed.[4]

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH.

    • Oxidative Stress: Treat the sample with 3% H₂O₂.

    • Thermal Stress: Incubate the sample at 50°C.

    • Analyze the stressed samples to ensure that the degradation products do not interfere with the main peak of Avibactam.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound) prep_working Prepare Working Solutions (e.g., in NaCl 0.9%) prep_stock->prep_working storage_conditions Store under different conditions - Temperature (2-8°C, 25°C, 32°C) - Time points (0h, 12h, 24h, etc.) prep_working->storage_conditions sampling Sample at each time point storage_conditions->sampling hplc_analysis Analyze by RP-HPLC sampling->hplc_analysis data_analysis Quantify remaining ent-Avibactam hplc_analysis->data_analysis troubleshooting_logic start Inconsistent Experimental Results check_solution Was the ent-Avibactam solution freshly prepared? start->check_solution prepare_fresh Action: Prepare fresh solution for each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes end_node Consistent Results prepare_fresh->end_node proper_storage Action: Store at 2-8°C for max 24h or 12h at room temp. check_storage->proper_storage Improperly check_concentration Was the concentration verified? check_storage->check_concentration Properly proper_storage->end_node verify_conc Action: Use RP-HPLC to verify the concentration of the stock solution. check_concentration->verify_conc No check_concentration->end_node Yes verify_conc->end_node

References

Technical Support Center: ent-Avibactam Sodium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Avibactam sodium. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: While the focus of this guide is "this compound," the majority of available research and published data pertains to "Avibactam sodium," which is the (2S,5R)-enantiomer.[1][2] "this compound" is the enantiomer of Avibactam sodium.[2] Specific experimental data on this compound is limited. Therefore, the information provided below is largely based on studies with Avibactam sodium and is expected to be generally applicable to its enantiomer due to their similar chemical properties. However, researchers should be mindful of potential stereoisomer-specific differences in biological activity and interactions.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Stability

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: this compound is a water-soluble compound.[4] For experimental purposes, it can also be dissolved in organic solvents.

  • Aqueous Solutions: It is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 to approximately 10 mg/mL. It is recommended to not store aqueous solutions for more than one day to ensure stability.

  • Organic Solvents: this compound is soluble in DMSO and dimethylformamide at approximately 5 mg/mL. When using organic solvents, it is crucial to make further dilutions in aqueous buffers or isotonic saline for biological experiments to minimize any potential physiological effects of the solvent.

Troubleshooting Tip: If you experience solubility issues, gentle warming or sonication can aid in dissolution. Always ensure the compound is fully dissolved before use to avoid inaccurate concentration calculations. For long-term storage, it is best to store the compound as a crystalline solid at -20°C.

Q2: How stable is this compound in solution during my experiments?

A2: The stability of Avibactam sodium in solution is dependent on the storage conditions, including temperature and the solvent used.

  • Aqueous Stability: Avibactam sodium is stable in aqueous solution at room temperature.[4] However, for continuous infusions in a clinical setting, studies have shown that the stability of ceftazidime-avibactam solutions can be compromised at higher temperatures (37°C), with significant degradation observed after 12 hours.[5][6] For laboratory experiments, it is advisable to prepare fresh solutions daily.

  • Storage in Infusion Devices: Studies on ceftazidime-avibactam in elastomeric infusion devices have shown that at refrigerated temperatures (2°C–8°C), avibactam degradation remains less than 5% for up to 10-14 days depending on the concentration and device.[4] However, subsequent exposure to in-use temperatures (e.g., 32°C) accelerates degradation.[4]

Troubleshooting Tip: To minimize degradation, prepare fresh solutions for each experiment. If solutions need to be stored, keep them at 2-8°C and for the shortest possible duration. Avoid repeated freeze-thaw cycles. When conducting temperature-sensitive assays, consider the stability of the compound at the experimental temperature.

In Vitro Susceptibility Testing (MIC Assays)

Q3: My Minimum Inhibitory Concentration (MIC) results for ent-Avibactam in combination with a β-lactam antibiotic are inconsistent. What could be the cause?

A3: Variability in MIC results can arise from several factors.

  • Methodology: Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, gradient strips) can yield variable results.[7] It is important to adhere to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Reagent Quality: The quality and manufacturer of reagents, including the broth medium and the antibiotic disks or strips, can influence the outcome.[8]

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. Ensure the inoculum is prepared to the correct McFarland standard.

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.

  • Intrinsic Variability: Some bacterial strains may exhibit inherent variability in their susceptibility.

Troubleshooting Tip: Use a consistent and validated MIC testing method. Ensure all reagents are within their expiry dates and from a reliable source. Standardize your inoculum preparation and incubation conditions. Include quality control strains with known MIC values in each assay to monitor for variability.

Q4: What is the recommended concentration of ent-Avibactam to use in combination with a β-lactam for MIC testing?

A4: For in vitro susceptibility testing of ceftazidime-avibactam, a fixed concentration of 4 µg/mL of avibactam is commonly used.[9] This concentration has been shown to effectively categorize susceptible and resistant isolates while minimizing errors.[9] For combinations with other β-lactams like aztreonam, a similar concentration of the avibactam component is often used in experimental setups.[4]

Synergy Assays (Checkerboard)

Q5: I am setting up a checkerboard assay to evaluate the synergy between ent-Avibactam and a β-lactam. What are the key considerations?

A5: The checkerboard assay is a common method to assess antibiotic synergy. Key considerations include:

  • Drug Concentrations: Prepare serial two-fold dilutions of each drug in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: The checkerboard layout should include wells with each drug alone and in combination at various concentrations.

  • Inoculum: A standardized bacterial inoculum is added to each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 typically indicates synergy.[10]

Troubleshooting Tip: Accurate pipetting is crucial for reliable checkerboard results. Use calibrated pipettes and ensure proper mixing of reagents. Visual inspection of the plates should be done carefully to determine the MICs. Automated plate readers can help in standardizing the reading of results.

Quantitative Data Summary

The following tables summarize key quantitative data for Avibactam. This data can serve as a reference for experimental design involving this compound.

Table 1: Solubility of Avibactam Sodium

SolventApproximate SolubilityReference
Water>140 mg/mL[11]
PBS (pH 7.2)~10 mg/mL
DMSO≥30 mg/mL[11]
Dimethylformamide~5 mg/mL

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Avibactam against various β-Lactamases

β-LactamaseEnzyme ClassAvibactam IC50 (µM)Reference
CTX-M-15A0.017[12]
SHV-5A0.041[12]
KPC-2A0.038[12]
TEM-1A0.098[12]
P. aeruginosa AmpCC0.019[12]
E. cloacae P99 AmpCC0.015[12]
OXA-48D0.13[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for ent-Avibactam in Combination with a β-Lactam
  • Prepare Stock Solutions:

    • Dissolve the β-lactam antibiotic and this compound in a suitable solvent (e.g., sterile water or DMSO) to create high-concentration stock solutions.

  • Prepare Drug Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • To each well containing the β-lactam dilution, add a fixed concentration of this compound (e.g., 4 µg/mL).

    • Include control wells with the β-lactam alone, ent-Avibactam alone, and no drug (growth control).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the β-lactam in combination with ent-Avibactam that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Prepare Drug Stock Solutions:

    • Prepare stock solutions of the β-lactam and this compound at concentrations that are a multiple of the highest concentration to be tested.

  • Prepare Drug Dilutions in Plate:

    • In a 96-well plate, add CAMHB to all wells.

    • Create serial two-fold dilutions of the β-lactam antibiotic horizontally across the plate.

    • Create serial two-fold dilutions of this compound vertically down the plate. This will result in a matrix of wells with varying concentrations of both drugs.

    • Include rows and columns with each drug alone and a well with no drugs as controls.

  • Inoculation and Incubation:

    • Prepare and add the bacterial inoculum to each well as described in the MIC protocol.

    • Incubate the plate under the same conditions (35 ± 2°C for 16-20 hours).

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well showing no growth:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Visualizations

G cluster_workflow Experimental Workflow: MIC Assay prep_stocks Prepare Stock Solutions (β-lactam & ent-Avibactam) prep_dilutions Prepare Serial Dilutions (β-lactam + fixed ent-Avibactam) prep_stocks->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Mechanism of β-Lactamase Inhibition by Avibactam beta_lactamase β-Lactamase (e.g., KPC, AmpC) covalent_complex Stable Covalent Acyl-Enzyme Complex beta_lactamase->covalent_complex hydrolysis Hydrolysis of β-Lactam beta_lactamase->hydrolysis Inactivates avibactam Avibactam avibactam->covalent_complex Forms covalent_complex->beta_lactamase Reversible Inhibition beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis

Caption: Simplified signaling pathway of Avibactam's inhibitory action.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent MIC Results start Inconsistent MIC Results check_method Review MIC Method (Broth, Disk, etc.) start->check_method consistent_method Is the method consistent with previous experiments? check_method->consistent_method check_reagents Check Reagents (Media, Antibiotics, QC Strains) reagents_ok Are reagents within expiry and from a reliable source? check_reagents->reagents_ok check_inoculum Verify Inoculum Density (McFarland Standard) inoculum_correct Is the inoculum density correct? check_inoculum->inoculum_correct check_incubation Confirm Incubation (Time and Temperature) incubation_correct Are incubation parameters correct? check_incubation->incubation_correct consistent_method->start No, Standardize Method consistent_method->check_reagents Yes reagents_ok->start No, Replace Reagents reagents_ok->check_inoculum Yes inoculum_correct->start No, Reprepare Inoculum inoculum_correct->check_incubation Yes incubation_correct->start No, Correct Incubation resolve Issue Resolved incubation_correct->resolve Yes

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Ent-Avibactam Sodium In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ent-Avibactam sodium and its combinations in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of avibactam in vivo?

A1: Avibactam's primary role in vivo is to act as a β-lactamase inhibitor. It protects its partner β-lactam antibiotic (commonly ceftazidime) from degradation by a wide range of β-lactamase enzymes produced by resistant bacteria.[1][2] This restores the antibacterial activity of the partner drug against otherwise resistant Gram-negative bacteria, such as Enterobacterales and Pseudomonas aeruginosa.[1][2][3] Avibactam itself does not have significant antibacterial activity but is effective against Ambler class A, class C, and some class D β-lactamases.[4][5]

Q2: Which partner antibiotics are commonly used with avibactam in vivo?

A2: Avibactam is most frequently combined with ceftazidime.[1] It has also been evaluated in combination with aztreonam and ceftaroline fosamil to broaden the spectrum of activity, particularly against metallo-β-lactamase (MBL)-producing Enterobacterales.[6][7][8] The combination of ceftazidime-avibactam with aztreonam has shown synergistic effects against strains producing NDM carbapenemases.[9][10]

Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for avibactam efficacy?

A3: The PK/PD index that best correlates with avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a certain threshold concentration (%fT > CT).[6][8] This is a time-dependent parameter, not a concentration-dependent one. The required magnitude for this index can vary depending on the infection model and the specific pathogen.[6][11] For instance, in murine infection models, the threshold concentration (CT) for avibactam has been identified as around 1 mg/L to 2.5 mg/L.[2][6][12]

Q4: Can resistance to ceftazidime-avibactam develop during in vivo experiments?

A4: Yes, the emergence of resistance to ceftazidime-avibactam during in vivo treatment has been documented.[13][14] Common mechanisms include mutations in the β-lactamase enzymes (like KPC and AmpC) that reduce avibactam's ability to inhibit them.[13][14][15][16] For example, specific mutations in the Ω-loop of the KPC enzyme can confer resistance.[16] Other mechanisms can involve alterations in porin expression or efflux pumps.[4][15]

Q5: What are some strategies to overcome or prevent the emergence of resistance in vivo?

A5: One key strategy is optimizing the dosing regimen to maintain plasma concentrations above the PK/PD target (%fT > CT) for a sufficient duration.[6] Another approach is the use of combination therapy. For infections caused by bacteria producing metallo-β-lactamases (MBLs), against which avibactam is not active, combining ceftazidime-avibactam with aztreonam has shown significant synergistic bactericidal effects in vitro and in vivo.[9][10][17]

Troubleshooting Guide

Issue 1: Lack of Efficacy in an Animal Model

  • Question: My in vivo experiment with ceftazidime-avibactam is not showing the expected reduction in bacterial load. What could be the cause?

  • Answer: There are several potential reasons for a lack of efficacy:

    • Inappropriate Dosing: The dose of avibactam may be too low to achieve the necessary PK/PD target (%fT > CT). The required exposure can be higher in some infection models (e.g., thigh infection) compared to others (e.g., lung infection).[12] Review the dosing regimen and ensure it is sufficient to maintain free drug concentrations above the threshold of ~1 mg/L for the target duration.[2]

    • Resistance Mechanism: The bacterial strain may possess a resistance mechanism that is not inhibited by avibactam, such as a metallo-β-lactamase (e.g., NDM, VIM, IMP).[4][9] In such cases, ceftazidime-avibactam alone will be ineffective. Consider combination therapy with aztreonam.[9][17]

    • Emergence of Resistance: The bacteria may have developed resistance during the experiment. This can occur through mutations in β-lactamase genes like blaKPC or chromosomal AmpC.[13][14] It is advisable to perform susceptibility testing on isolates recovered from treated animals to check for changes in the Minimum Inhibitory Concentration (MIC).

    • Pharmacokinetic Issues: Ensure the drug is being administered correctly and is reaching the site of infection. Avibactam has been shown to distribute from a subcutaneous dosing site to the peritoneal cavity.[1]

Issue 2: Interpreting Variable MIC values

  • Question: The MIC of ceftazidime-avibactam for my target organism seems to vary between tests. Why is this happening?

  • Answer: Variability in MIC testing can arise from several factors:

    • Fixed Avibactam Concentration: Standard MIC testing for ceftazidime-avibactam is performed with a fixed concentration of avibactam, typically 4 mg/L.[18] The observed ceftazidime MIC is dependent on this fixed concentration.

    • Inoculum Effect: A higher-than-standard bacterial inoculum can sometimes lead to higher MIC values due to increased production of β-lactamase enzymes.

    • Presence of Multiple Resistance Mechanisms: The isolate may harbor multiple β-lactamases, some of which are more effectively inhibited by avibactam than others.[4]

    • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can be selected for under antibiotic pressure, leading to inconsistent results.

Issue 3: Unexpected Collateral Susceptibility or Cross-Resistance

  • Question: After observing the development of ceftazidime-avibactam resistance, I noticed changes in susceptibility to other antibiotics. Is this expected?

  • Answer: Yes, this phenomenon, known as collateral susceptibility or cross-resistance, can occur. The specific mutations that confer resistance to ceftazidime-avibactam can sometimes alter the bacterial cell in ways that make it more susceptible or resistant to other drugs. For example, certain mutations in the GES-5 β-lactamase that lead to ceftazidime-avibactam resistance have been associated with restored susceptibility to carbapenems like imipenem/relebactam, but also with increased resistance to cefiderocol.[13] Similarly, mutations in AmpC can also alter the susceptibility profile to other β-lactams.[14]

Data Presentation

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Animal ModelPathogenCeftazidime Dose (mg/kg)Avibactam Dose (mg/kg)Ceftazidime:Avibactam RatioOutcomeReference
Neutropenic ThighK. pneumoniae (blaKPC-2)10242564:1Bactericidal effect (final counts of 2–3 × 104 cfu/thigh)[2]
Rat Abdominal AbscessK. pneumoniae (blaKPC-2)--4:1 (w/w)3.3 log cfu/abscess (vs. 9.3 for ceftazidime alone) after 52h[2]
Murine SepsisCeftazidime-resistant, β-lactamase-producing isolates2-580.5-14.54:1Restored ceftazidime efficacy[1]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Avibactam

ParameterValueModel/SpeciesPartner DrugReference
PK/PD Index%fT > CT (Time above Threshold Concentration)Various in vitro and in vivo modelsCeftazidime, Aztreonam, Ceftaroline[6][8]
Target CT1.0 mg/LMonte Carlo SimulationsCeftazidime[2]
Target CT2.0 - 2.5 mg/LHollow-fiber & Neutropenic MouseAztreonam[6]
Elimination Half-life0.24 hMouse Plasma-[1]
%fT > CT (1 mg/L) for Stasis14.1% to 62.5%Neutropenic Mouse Thigh ModelCeftazidime[12]
%fT > CT (1 mg/L) for Stasis0% to 21.4%Neutropenic Mouse Lung ModelCeftazidime[12]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized infections.

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state (neutrophil counts <100/mm³).

  • Infection: On day 0, two hours after the second cyclophosphamide dose, inject a 0.1 mL bacterial suspension (e.g., 106–107 CFU/mL of a ceftazidime-resistant K. pneumoniae strain) into the posterior thigh muscles of each mouse.

  • Treatment Initiation: Begin antibiotic therapy 2 hours post-infection. Administer ceftazidime and avibactam (e.g., subcutaneously) at predetermined doses and intervals. A common ratio is 4:1 (ceftazidime:avibactam).[2]

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Quantification: Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per thigh. Efficacy is measured by the change in log10 CFU compared to the initial inoculum at the start of therapy.

Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This assay is used to assess the synergistic effect of two antimicrobial agents, such as ceftazidime-avibactam and aztreonam.[17]

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute Drug A (e.g., ceftazidime-avibactam) horizontally and Drug B (e.g., aztreonam) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) to each well. Include growth control wells (no drug) and sterility control wells (no bacteria).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading: Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FICA + FICB

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 2

    • Antagonism: FIC Index > 2[17]

Visualizations

G cluster_0 Experimental Workflow: In Vivo Efficacy Testing A Induce Neutropenia (e.g., Cyclophosphamide) B Infect Animal Model (e.g., Thigh, Lung) A->B Day -4 to -1 C Initiate Treatment (Ceftazidime-Avibactam) B->C Day 0 (2h post-infection) D Monitor for 24h C->D E Euthanize & Harvest Tissue (Thigh/Lung) D->E F Homogenize & Plate Serial Dilutions E->F G Quantify Bacterial Load (Δ log10 CFU) F->G

Caption: Workflow for a neutropenic murine thigh/lung infection model.

G cluster_1 Mechanism of Action & Resistance PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Required for Lysis Bacterial Cell Lysis CW->Lysis Inhibition leads to CAZ Ceftazidime CAZ->PBP Inhibits AVI Avibactam BL β-Lactamase (e.g., KPC, AmpC) AVI->BL Inhibits Res Resistance Mutation (e.g., in blaKPC, AmpC) AVI->Res Binding reduced BL->CAZ Degrades Res->BL Alters enzyme

Caption: Ceftazidime-Avibactam mechanism and key resistance pathway.

G cluster_2 Troubleshooting Logic: Lack of In Vivo Efficacy Start No Efficacy Observed Q1 Is the dosing regimen PK/PD optimized? (%fT > CT) Start->Q1 A1_No No: Increase dose/frequency Q1->A1_No Q2 Does the pathogen produce an MBL (e.g., NDM)? Q1->Q2 Yes A1_Yes Yes A2_Yes Yes: Add Aztreonam Q2->A2_Yes Q3 Has resistance emerged? (Test recovered isolates) Q2->Q3 No A2_No No A3_Yes Yes: Characterize mutation (e.g., KPC, AmpC) Q3->A3_Yes A3_No No: Check drug administration & site of infection Q3->A3_No

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

"troubleshooting ent-Avibactam sodium assay variability"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ent-Avibactam sodium assays. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most frequently employed methods for the quantification of Avibactam, typically in combination with ceftazidime, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like human plasma.[1][3]

Q2: What are the critical stability considerations for this compound during analysis?

A2: ent-Avibactam, particularly when combined with ceftazidime, is susceptible to degradation. Key factors influencing its stability include temperature, the diluent used, and storage duration.[4][5][6] Studies have shown that even under refrigerated conditions, degradation can occur over extended periods.[4] For assays conducted over several hours, it is crucial to maintain consistent temperature control of samples and standards.

Q3: What are the typical calibration ranges for Avibactam in plasma?

A3: Calibration curves for Avibactam in human plasma typically cover a range from nanograms to micrograms per milliliter. For instance, LC-MS/MS methods have established calibration curves from 10 to 10,000 ng/mL.[1] Another study reported a linear range of 0.1–20 μg/mL for Avibactam in plasma.[7] The specific range should be chosen based on the expected concentrations in the study samples.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during this compound assays.

Guide 1: Inconsistent Retention Times in HPLC

Problem: You are observing shifts in the retention time of the ent-Avibactam peak between injections or batches.

Potential Causes and Solutions:

  • Changes in Mobile Phase Composition:

    • Cause: Improper mixing of mobile phase components, evaporation of a volatile solvent, or degradation of a mobile phase additive.

    • Solution: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the mixture is homogenous.[8] Use a mobile phase reservoir cover to minimize evaporation. If using a buffer, verify its pH.

  • Column Temperature Fluctuations:

    • Cause: Lack of a column oven or inconsistent ambient laboratory temperature.

    • Solution: Use a reliable column oven to maintain a constant temperature. Ensure the laboratory environment has stable temperature control.[8]

  • Column Equilibration:

    • Cause: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run.

    • Solution: Increase the column equilibration time. A general guideline is to flush the column with 5-10 column volumes of the mobile phase.[8]

  • Pump and Flow Rate Issues:

    • Cause: Leaks in the pump or fittings, worn pump seals, or air bubbles in the system can lead to an inconsistent flow rate.[9][10]

    • Solution: Regularly inspect the HPLC system for leaks. Degas the mobile phase to prevent air bubbles.[2] Perform routine maintenance, including replacing pump seals as needed.[9][11]

Guide 2: Poor Peak Shape (Tailing or Fronting)

Problem: The ent-Avibactam peak in your chromatogram exhibits significant tailing or fronting.

Potential Causes and Solutions:

  • Column Contamination or Degradation:

    • Cause: Accumulation of contaminants from the sample matrix on the column frit or packing material. The silica-based packing material may also degrade over time, especially with high pH mobile phases.

    • Solution: Use a guard column to protect the analytical column.[11] If contamination is suspected, reverse-flush the column (if permitted by the manufacturer).[11] If the problem persists, the column may need to be replaced.[8]

  • Sample Overload:

    • Cause: Injecting too high a concentration of the analyte.

    • Solution: Reduce the amount of sample injected or dilute the sample.[8]

  • Incompatibility of Injection Solvent with Mobile Phase:

    • Cause: The solvent used to dissolve the sample is significantly stronger (more eluting power) than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than or as close in strength to the mobile phase as possible.[9]

Guide 3: High Variability in Quantitative Results

Problem: You are observing poor precision and accuracy in your quality control samples and replicates.

Potential Causes and Solutions:

  • Sample Preparation Inconsistency:

    • Cause: Variability in manual pipetting, extraction efficiency, or reconstitution of dried extracts.

    • Solution: Utilize calibrated pipettes and consistent techniques. Automate sample preparation steps where possible. Ensure complete vortexing and mixing at each stage.

  • Analyte Instability:

    • Cause: Degradation of ent-Avibactam in the sample, stock solutions, or prepared standards.

    • Solution: Prepare fresh stock and working solutions regularly. Store them at appropriate temperatures (typically refrigerated or frozen) and protect them from light if necessary. For samples in the autosampler, use a temperature-controlled tray.

  • Matrix Effects in LC-MS/MS:

    • Cause: Components in the sample matrix (e.g., plasma) can co-elute with ent-Avibactam and suppress or enhance its ionization, leading to inaccurate quantification.

    • Solution: Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1] Use an internal standard that is structurally similar to the analyte to compensate for matrix effects.

  • Integration Errors:

    • Cause: Inconsistent peak integration parameters, especially with noisy baselines or poorly resolved peaks.

    • Solution: Carefully review and optimize the peak integration parameters in your chromatography data system. Ensure the baseline is correctly defined for each peak.

Data and Protocols

Table 1: Stability of Ceftazidime/Avibactam Solutions
TemperatureDiluentConcentrationDurationPercent RemainingReference
25°C0.9% NaCl25 mg/mL (Ceftazidime)24 hours≥90%[6]
25°CD5W25 mg/mL (Ceftazidime)24 hours≥90%[6]
37°C0.9% NaCl25 mg/mL (Ceftazidime)8 hours<90%[6]
37°CD5W25 mg/mL (Ceftazidime)8 hours<90%[6]
32°C0.9% NaCl1500 mg/375 mg in 240 mL12 hours<10% degradation[4]
2-8°C (storage) then 32°C (in-use)0.9% NaCl6000 mg/1500 mg in 240 mL72 hours (fridge) + 12 hours (in-use)<10% degradation[4]
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis of Avibactam in Human Plasma

This protocol is a generalized example based on published methods.[1][7]

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer a 100 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 12,000 rpm for 5 minutes at 4°C.[7]

  • Dilution: Transfer 100 µL of the supernatant to a clean tube and mix with 200 µL of purified water containing 0.1% formic acid.[7]

  • Injection: Inject the final mixture into the LC-MS/MS system.

Visual Guides

TroubleshootingWorkflow start Assay Variability Observed check_retention Check Retention Times start->check_retention rt_stable Stable? check_retention->rt_stable check_peak_shape Check Peak Shape peak_shape_good Good? check_peak_shape->peak_shape_good check_quantitation Check Quantitative Accuracy/Precision quant_ok Acceptable? check_quantitation->quant_ok rt_stable->check_peak_shape Yes troubleshoot_rt Troubleshoot Mobile Phase, Temperature, Flow Rate rt_stable->troubleshoot_rt No peak_shape_good->check_quantitation Yes troubleshoot_peak Troubleshoot Column, Sample Overload, Injection Solvent peak_shape_good->troubleshoot_peak No troubleshoot_quant Troubleshoot Sample Prep, Stability, Matrix Effects quant_ok->troubleshoot_quant No resolve Issue Resolved quant_ok->resolve Yes troubleshoot_rt->resolve troubleshoot_peak->resolve troubleshoot_quant->resolve

Caption: A logical workflow for troubleshooting assay variability.

SamplePrepWorkflow start Start: Plasma Sample thaw Thaw at Room Temperature start->thaw vortex Vortex Sample thaw->vortex aliquot Aliquot 100 µL vortex->aliquot add_is Add Internal Standard aliquot->add_is precipitate Add Acetonitrile & Vortex add_is->precipitate centrifuge Centrifuge at 12,000 rpm precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Acidified Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: A typical sample preparation workflow for plasma analysis.

References

Technical Support Center: ent-Avibactam Sodium Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving ent-Avibactam sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the enantiomer of avibactam, a broad-spectrum, non-β-lactam β-lactamase inhibitor.[1] Its primary function is to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. Avibactam and its enantiomer work through a unique mechanism of covalent but reversible inhibition of a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[2][3][4][5] This restores the efficacy of β-lactam antibiotics against many resistant bacterial strains.[6][7]

Q2: In which types of studies is this compound typically used?

A2: this compound is primarily utilized in combination with β-lactam antibiotics to study and combat infections caused by multi-drug resistant Gram-negative bacteria.[6][7] Common applications include in vitro antimicrobial susceptibility testing (AST), enzyme inhibition assays, and synergy studies to evaluate its effectiveness in overcoming antibiotic resistance.

Q3: What is the difference between Avibactam and ent-Avibactam?

A3: Ent-avibactam is the enantiomer of avibactam. Enantiomers are stereoisomers that are mirror images of each other. While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. In pharmacological studies, it is crucial to investigate both enantiomers as they can have different biological activities.

Q4: How should this compound be stored?

A4: While specific storage conditions should always be confirmed with the supplier's certificate of analysis, a general recommendation for similar compounds is to store them at -20°C.[3] For short-term use, solutions can often be stored at 4°C for a limited time.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly high Minimum Inhibitory Concentrations (MICs) in susceptibility testing. 1. Inactive this compound due to improper storage or handling. 2. Presence of metallo-β-lactamases (MBLs) in the test organism, which are not inhibited by avibactam.[8] 3. Mutations in the β-lactamase enzyme affecting inhibitor binding.[9] 4. Incorrect concentration of this compound in the assay.1. Ensure proper storage of this compound powder and solutions. Prepare fresh solutions for each experiment. 2. Test for the presence of MBLs using appropriate phenotypic or genotypic methods. 3. Sequence the β-lactamase gene of the resistant isolate to check for known resistance mutations. 4. Verify the concentration of your stock solution and ensure accurate dilution.
Variability in enzyme inhibition assay results. 1. Instability of the enzyme or inhibitor. 2. Pipetting errors leading to inaccurate concentrations. 3. Substrate concentration is too high, leading to rapid turnover that masks inhibition. 4. Incorrect buffer conditions (pH, ionic strength).1. Prepare fresh enzyme and inhibitor solutions for each experiment. Keep them on ice. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Optimize the substrate concentration to ensure linear reaction kinetics. 4. Ensure the buffer composition and pH are optimal for the specific β-lactamase being studied.
Precipitation of this compound in solution. 1. The concentration of this compound exceeds its solubility in the chosen solvent. 2. The pH of the solution is not optimal for solubility.1. Prepare a fresh stock solution at a lower concentration. If necessary, gently warm the solution or use a different solvent (check supplier recommendations). 2. Adjust the pH of the buffer.
No inhibition observed in a β-lactamase assay. 1. The β-lactamase is not susceptible to avibactam inhibition (e.g., an MBL). 2. The concentration of this compound is too low. 3. The inhibitor was not pre-incubated with the enzyme for a sufficient amount of time.1. Confirm the class of the β-lactamase being tested. 2. Perform a dose-response experiment with a wider range of inhibitor concentrations. 3. Optimize the pre-incubation time of the enzyme and inhibitor before adding the substrate.

Data Presentation

Table 1: In Vitro Activity of Ceftazidime in Combination with Increasing Concentrations of Avibactam against KPC-Producing K. pneumoniae

Avibactam Concentration (mg/L)Percentage of CAZ-AVI-Susceptible Isolates with Ceftazidime MIC ≤ BreakpointPercentage of CAZ-AVI-Resistant Isolates with Ceftazidime MIC ≤ Breakpoint
150%0%
283%0%
4Not specifiedNot specified
8Not specified7% (1 out of 15)
64Not specified60% (9 out of 15)

Data adapted from an in vitro evaluation of ceftazidime activity against KPC-producing Klebsiella pneumoniae clinical isolates.[10]

Table 2: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

EnzymeClassk2/Ki (M-1s-1)
CTX-M-15A1.0 x 105
KPC-2ANot specified
E. cloacae AmpCCNot specified
P. aeruginosa AmpCCNot specified
OXA-10D1.1 x 101
OXA-48DNot specified

This table summarizes the efficiency of acylation (k2/Ki) for avibactam against a selection of clinically important β-lactamases.[7][11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of a β-lactam antibiotic in combination with this compound.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound

  • β-lactam antibiotic of choice

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Prepare a working solution of this compound in CAMHB at the desired fixed concentration (e.g., 4 µg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in the CAMHB containing the fixed concentration of this compound.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol allows for the determination of the inhibitory activity of this compound against a purified β-lactamase.

Materials:

  • Purified β-lactamase

  • This compound

  • Nitrocefin (or another suitable chromogenic β-lactam substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer

  • 96-well UV-transparent microtiter plate

Procedure:

  • Prepare a stock solution of this compound and the β-lactamase in the assay buffer.

  • In the wells of the microtiter plate, add the assay buffer and varying concentrations of this compound.

  • Add a fixed concentration of the β-lactamase to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis prep_inhibitor Prepare ent-Avibactam sodium stock solution serial_dilution Perform serial dilutions of antibiotic with fixed This compound prep_inhibitor->serial_dilution prep_antibiotic Prepare β-lactam antibiotic stock solution prep_antibiotic->serial_dilution prep_inoculum Prepare standardized bacterial inoculum inoculation Inoculate microtiter plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC values incubation->read_mic data_analysis Data analysis and interpretation read_mic->data_analysis

Caption: Workflow for MIC determination with this compound.

mechanism_of_action cluster_enzyme β-Lactamase Active Site cluster_inhibitor ent-Avibactam cluster_complex Covalent Complex serine Serine Nucleophile covalent_complex Acyl-Enzyme Complex (Inactive) serine->covalent_complex Acylation (Ring Opening) avibactam ent-Avibactam avibactam->serine Binding covalent_complex->serine Deacylation (Reversible)

Caption: Mechanism of reversible covalent inhibition by ent-Avibactam.

References

ent-Avibactam Sodium Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Avibactam sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily understood in the context of its interaction with β-lactamase enzymes and through forced degradation studies under various stress conditions.

  • Enzyme-Mediated Degradation: The principal mechanism of action for avibactam is as a reversible covalent inhibitor of serine β-lactamases (SBLs).[1] It forms a carbamoyl-enzyme complex which is generally stable, and upon deacylation, the intact avibactam molecule is regenerated.[1] However, with certain β-lactamases, such as KPC-2, a slow hydrolysis of this complex can occur. This hydrolytic pathway is thought to proceed through the formation of an imine intermediate, which is subsequently hydrolyzed to a ketone. With metallo-β-lactamases (MBLs), avibactam is a weak inhibitor and can undergo slow hydrolysis of its urea bond, followed by decarboxylation.

  • Chemical Degradation: Forced degradation studies have been conducted on avibactam, typically in combination with ceftazidime. These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light to predict its stability.[2] While these studies indicate that avibactam is susceptible to degradation under these conditions, the precise chemical structures of the resulting degradation products are not extensively detailed in publicly available literature. General degradation can occur with exposure to heat, light, or moisture.[3]

Q2: What are the known degradation products of ent-Avibactam?

A2: Specific chemical structures of degradation products from forced degradation studies are not well-documented in the available literature. However, based on its mechanism of action with certain enzymes, the following intermediates are proposed:

  • Imine Intermediate: Formed during the slow hydrolysis of the avibactam-enzyme complex with some serine β-lactamases.

  • Ketone Derivative: Results from the hydrolysis of the imine intermediate.

  • Urea Bond Cleavage Products: Can occur with metallo-β-lactamases, leading to decarboxylation.

It is important to note that the primary degradation product observed in the combination product ceftazidime/avibactam is pyridine, which originates from the degradation of ceftazidime.

Q3: What factors are known to influence the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • Temperature: Elevated temperatures accelerate degradation. Stability is significantly better under refrigerated conditions (2-8°C) compared to room temperature or higher in-use temperatures (e.g., 32°C).

  • pH: Avibactam is susceptible to degradation in both acidic and basic conditions.

  • Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.

  • Light: Exposure to light can contribute to the degradation of avibactam.

  • Moisture: Avibactam sodium may degrade in the presence of moisture.[3]

Troubleshooting Guide

Problem: I am observing unexpected degradation of my this compound sample during my experiments.

Possible Cause & Solution:

  • Temperature Instability:

    • Question: Are your experimental conditions, including storage of stock solutions and reaction incubations, temperature-controlled?

    • Troubleshooting: Avibactam is more stable at lower temperatures. Ensure that stock solutions are stored at 2-8°C and minimize the time samples are kept at room temperature or higher. If your experiment requires elevated temperatures, consider performing a time-course study to understand the rate of degradation under your specific conditions.

  • pH-related Degradation:

    • Question: What is the pH of your experimental buffer or solution?

    • Troubleshooting: Avibactam can degrade in both acidic and basic environments. If you are observing degradation, check the pH of your solutions. It may be necessary to perform a pH stability profile to determine the optimal pH range for your experiment.

  • Oxidative Degradation:

    • Question: Do any of your reagents have oxidizing properties?

    • Troubleshooting: If you suspect oxidative degradation, try to deaerate your solutions or work under an inert atmosphere (e.g., nitrogen or argon). Avoid using reagents that are known to be strong oxidizing agents if possible.

  • Photodegradation:

    • Question: Are your samples being exposed to light for extended periods?

    • Troubleshooting: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil. This is especially important for long-term experiments or when using a light-sensitive detection method.

  • Enzymatic Degradation (if applicable):

    • Question: Are you working with β-lactamase enzymes?

    • Troubleshooting: Be aware that some β-lactamases can slowly hydrolyze avibactam. If you are studying the inhibitory properties of avibactam, this slow hydrolysis may be a factor in your kinetic measurements.

Data Presentation

The following tables summarize the stability of avibactam under various conditions as reported in the literature.

Table 1: Stability of Avibactam in Solution under Different Storage Conditions

ConcentrationStorage ConditionDurationPercent Remaining
Low, Intermediate, HighRefrigerated (2-8°C)10 days>95%
Low, Intermediate, HighRefrigerated (2-8°C)14 days>90%
Low DoseIn-use temperature (32°C)24 hours≥90%
Intermediate & High DoseIn-use temperature (32°C)12 hours≥90%

Table 2: Forced Degradation of Avibactam (in combination with Ceftazidime)

Stress ConditionReagent/ParameterObservation
Acid Hydrolysis0.1 M HClDegradation observed
Base Hydrolysis0.1 M NaOHDegradation observed
Oxidation3% H₂O₂Degradation observed
Thermal50°CDegradation observed

Note: The studies from which this data is derived did not report the specific structures of the degradation products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, times, and temperatures may need to be optimized for your specific experimental needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH) at a known concentration.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 50°C) for a defined period (e.g., sampling at 0, 1, 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the sample by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, and sample at defined time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 50°C or 70°C).

    • Sample at defined time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a controlled light source.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to monitor for thermal degradation.

    • Sample at defined time points and analyze by HPLC.

  • Analysis:

    • Use a validated stability-indicating HPLC method to analyze the samples from each stress condition. The method should be able to separate the intact ent-Avibactam from any degradation products.

    • Quantify the amount of ent-Avibactam remaining and any major degradation products formed.

Protocol 2: Example of a Stability-Indicating RP-HPLC Method for Avibactam

This is an example method and may require optimization.

  • Column: Hypersil ODS (150 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 4 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 231 nm.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

Visualizations

Enzyme_Mediated_Degradation_of_Avibactam cluster_SBL Serine β-Lactamase (SBL) Interaction cluster_MBL Metallo-β-Lactamase (MBL) Interaction Avibactam_SBL ent-Avibactam AcylEnzyme_SBL Covalent Acyl-Enzyme Complex (Stable) Avibactam_SBL->AcylEnzyme_SBL Acylation Enzyme_SBL SBL Enzyme Enzyme_SBL->AcylEnzyme_SBL Regenerated_Avibactam Regenerated ent-Avibactam AcylEnzyme_SBL->Regenerated_Avibactam Deacylation (Recyclization) (Major Pathway) Imine_Intermediate Imine Intermediate (Slow Hydrolysis) AcylEnzyme_SBL->Imine_Intermediate Slow Hydrolysis (e.g., with KPC-2) Ketone_Product Ketone Product Imine_Intermediate->Ketone_Product Hydrolysis Avibactam_MBL ent-Avibactam Urea_Cleavage Urea Bond Cleavage Avibactam_MBL->Urea_Cleavage Slow Hydrolysis Enzyme_MBL MBL Enzyme Enzyme_MBL->Urea_Cleavage Decarboxylation Decarboxylation Products Urea_Cleavage->Decarboxylation Forced_Degradation_Workflow Start ent-Avibactam Sample Stress_Conditions Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photolytic Stress Stress_Conditions->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Interpretation: - % Degradation - Identify Degradation Products Analysis->Data

References

Technical Support Center: ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of ent-Avibactam sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the enantiomer of Avibactam sodium.[1][2] It is a broad-spectrum, non-β-lactam β-lactamase inhibitor.[1][3] Like avibactam, it is designed to inhibit the activity of β-lactamase enzymes produced by bacteria, which are a common cause of resistance to β-lactam antibiotics.[3] It is used in research settings to study bacterial resistance mechanisms.

Q2: What is the primary mechanism of action for avibactam, the related compound? A2: Avibactam works by covalently binding to and inhibiting a wide range of bacterial β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[] By inactivating these enzymes, avibactam restores the efficacy of β-lactam antibiotics that would otherwise be degraded.[3][5] This makes it a valuable partner for antibiotics in treating infections caused by multi-drug resistant bacteria.[3]

Q3: What are the recommended long-term storage conditions for solid this compound? A3: For long-term stability, solid this compound should be stored at -20°C.[6][7] Some suppliers recommend storage at 2-8°C in a refrigerator.[1] It is crucial to keep the container tightly sealed in a dry, well-ventilated place, protected from humidity.[8][9]

Q4: How should I handle this compound safely in the laboratory? A4: this compound should be handled as a hazardous substance.[6] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust and handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation.[8][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[6]

Q5: Is this compound intended for human or veterinary use? A5: No, this product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.[6]

Troubleshooting Guide

Q1: I am having trouble dissolving solid this compound. What should I do? A1: First, verify you are using an appropriate solvent. Avibactam sodium is soluble in water (>140 mg/mL) and DMSO (≥30 mg/mL).[11] If you are preparing aqueous solutions, using a buffer like PBS (pH 7.2) is common, with a reported solubility for avibactam sodium of approximately 10 mg/mL.[6] For organic stock solutions, DMSO or dimethyl formamide are suitable choices.[6] Gentle warming or sonication may assist with dissolution in some solvents, but be cautious as heat can degrade the compound.[5][12] Always purge the solvent with an inert gas before preparing stock solutions to minimize oxidation.[6]

Troubleshooting Workflow: Solubility Issues

G start Start: Compound won't dissolve check_solvent Step 1: Verify Solvent Is it appropriate (Water, DMSO, PBS)? start->check_solvent check_conc Step 2: Check Concentration Is it within solubility limits? check_solvent->check_conc Yes fail Action: Contact Supplier Request new batch or technical support check_solvent->fail No use_aid Step 3: Use Mechanical Aids Vortex, sonicate, or gently warm? check_conc->use_aid Yes check_conc->fail No check_purity Step 4: Consider Compound Purity/Age Could the compound have degraded? use_aid->check_purity No success Success: Compound Dissolved use_aid->success Yes check_purity->fail Yes

Caption: Troubleshooting workflow for solubility problems.

Q2: My experimental results are inconsistent. Could the this compound be degrading? A2: Yes, inconsistency can be a sign of compound degradation. Avibactam sodium is sensitive to heat, light, and moisture.[5] Aqueous solutions are particularly unstable and it is recommended not to store them for more than one day.[6] For reproducible results, prepare fresh aqueous solutions for each experiment from a frozen stock solution in an organic solvent like DMSO. When not in use, store the solid compound and stock solutions under the recommended conditions (-20°C, dry, dark).

Q3: I observe a color change in my solid compound or prepared solutions. What does this indicate? A3: A visible change in color from the expected white or off-white powder can indicate degradation or contamination.[7] Do not use the compound if you observe a significant color change. For solutions, precipitation or color change upon storage also suggests instability or contamination. It is best practice to use a fresh vial of the compound or prepare new solutions.

Quantitative Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 396731-20-7[1][2]
Molecular Formula C₇H₁₀N₃NaO₆S[1][2]
Molecular Weight 287.22 g/mol [1]
Appearance Crystalline solid / Powder[2][6]
Purity ≥95% - ≥98% (supplier dependent)[6][11]

Table 2: Storage and Stability of Avibactam Sodium

ConditionRecommendationStability DataReference
Solid (Long-term) -20°C, sealed, dry, dark≥4 years[6]
Solid (Short-term) 0 - 4°CDays to weeks[]
Shipping Ambient temperatureNot specified[1][7]
Aqueous Solution Prepare fresh dailyNot recommended for storage > 1 day[6]
DMSO/DMF Stock -20°C or -80°CMore stable than aqueous[][6]

Table 3: Solubility Data for Avibactam Sodium

SolventApproximate SolubilityReference
Water >140 mg/mL[11]
DMSO ~5 mg/mL to ≥30 mg/mL[6][11]
Dimethyl Formamide (DMF) ~5 mg/mL[6]
PBS (pH 7.2) ~10 mg/mL[6]
Methanol Slightly soluble (sonication may be needed)[]

Experimental Protocols

Protocol: In Vitro MIC Assay with a β-Lactam Antibiotic and this compound

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound against a β-lactamase-producing bacterial strain.

1. Materials and Reagents:

  • This compound

  • β-lactam antibiotic (e.g., Ceftazidime)

  • β-lactamase-producing bacterial strain (e.g., Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

2. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mg/mL stock solution in sterile DMSO. Aliquot and store at -20°C.

  • β-lactam antibiotic: Prepare a stock solution in an appropriate solvent (e.g., water or DMSO) according to the manufacturer's instructions. Aliquot and store at -20°C.

  • Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into CAMHB and grow to the logarithmic phase (approximately 0.5 McFarland standard). Dilute this culture in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Experimental Procedure (Broth Microdilution):

  • Working Solution: Prepare a working solution of this compound in CAMHB at twice the desired final fixed concentration (e.g., if the final concentration is 4 µg/mL, prepare an 8 µg/mL working solution).

  • Antibiotic Dilution: In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic stock solution in CAMHB.

  • Addition of Inhibitor: Add an equal volume of the this compound working solution to each well containing the antibiotic dilutions. This will bring the inhibitor to its final fixed concentration and dilute the antibiotic to its final test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells for sterility control (broth only), growth control (broth + inoculum), and inhibitor control (broth + inoculum + this compound only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

4. Determining the MIC:

  • The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow: MIC Assay

G cluster_prep Preparation Phase cluster_assay Assay Phase (96-well plate) cluster_results Results Phase prep_stocks Prepare Stock Solutions (ent-Avibactam, Antibiotic) serial_dilute Serial Dilute Antibiotic prep_stocks->serial_dilute prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) add_bacteria Inoculate with Bacteria prep_inoculum->add_bacteria add_inhibitor Add Fixed Concentration of ent-Avibactam serial_dilute->add_inhibitor add_inhibitor->add_bacteria incubate Incubate Plate (37°C, 18-24h) add_bacteria->incubate add_controls Prepare Controls (Growth, Sterility) add_controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for a combination MIC assay.

Mechanism of Action: β-Lactamase Inhibition

G cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With ent-Avibactam antibiotic1 β-Lactam Antibiotic enzyme1 β-Lactamase Enzyme antibiotic1->enzyme1 Hydrolysis destroyed Inactive Antibiotic enzyme1->destroyed antibiotic2 β-Lactam Antibiotic target Bacterial Cell Wall Synthesis Blocked antibiotic2->target enzyme2 β-Lactamase Enzyme inhibited_enzyme Inhibited Enzyme enzyme2->inhibited_enzyme inhibitor ent-Avibactam inhibitor->enzyme2 Inhibition

Caption: How ent-Avibactam restores antibiotic activity.

References

Validation & Comparative

A Comparative Guide to Avibactam and its Enantiomer, ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of avibactam and its enantiomer, ent-avibactam sodium, focusing on their efficacy as β-lactamase inhibitors. While extensive data is available for avibactam, which is in clinical use, information regarding the efficacy of this compound is limited. This document summarizes the known activity of avibactam and addresses the likely contribution of stereochemistry to its biological function.

Introduction to Avibactam and Stereoisomerism

Avibactam is a non-β-lactam, covalent, and reversible β-lactamase inhibitor.[1][2] It is used in combination with β-lactam antibiotics, such as ceftazidime, to combat infections caused by a wide range of resistant Gram-negative bacteria.[1] Avibactam protects the partner antibiotic from degradation by bacterial β-lactamases, restoring its antibacterial activity.

This compound is the enantiomer of avibactam sodium. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. A patent for avibactam sodium explicitly states that "it was found that only one enantiomer is active," strongly suggesting that avibactam is the therapeutically active form, while ent-avibactam is likely inactive.

Efficacy of Avibactam

Extensive clinical and preclinical studies have demonstrated the efficacy of avibactam in potentiating the activity of β-lactam antibiotics against bacteria producing a broad spectrum of β-lactamases, including:

  • Ambler Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs)

  • Ambler Class C: AmpC β-lactamases

  • Some Ambler Class D: Oxacillinases (OXA)

Avibactam is not active against metallo-β-lactamases (MBLs) from Ambler Class B.[1]

Quantitative Data on Avibactam Efficacy

The following table summarizes the in vitro activity of ceftazidime-avibactam against a range of bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Bacterial Speciesβ-Lactamase ProducedCeftazidime MIC (μg/mL)Ceftazidime-Avibactam (4 μg/mL) MIC (μg/mL)
Klebsiella pneumoniaeKPC>2560.5 - 4
Escherichia coliCTX-M-15 (ESBL)128≤0.25
Enterobacter cloacaeAmpC (derepressed)640.5
Pseudomonas aeruginosaAmpC16 - 324 - 8

Note: Lower MIC values indicate greater efficacy. The addition of avibactam significantly reduces the MIC of ceftazidime against these resistant strains, demonstrating its effectiveness as a β-lactamase inhibitor.

Efficacy of this compound

Direct comparative studies on the efficacy of this compound versus avibactam are not available in the published scientific literature. The information on ent-avibactam is primarily limited to its availability from chemical suppliers as a research chemical or impurity standard. While one commercial supplier claims significant inhibitory effects for ent-avibactam, this is not substantiated by published, peer-reviewed data. Based on the patent literature and the common principles of stereochemistry in drug action, it is highly probable that ent-avibactam has significantly lower or no β-lactamase inhibitory activity compared to avibactam.

Mechanism of Action of Avibactam

Avibactam inhibits serine-based β-lactamases through a unique, reversible covalent mechanism.

  • Acylation: Avibactam forms a covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. This step inactivates the enzyme.

  • Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed upon deacylation, avibactam is released intact through a recyclization process, allowing it to inhibit other β-lactamase molecules.[1][2]

Avibactam_Mechanism cluster_0 Inhibition Pathway Avibactam Avibactam Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Avibactam->Acyl_Enzyme Acylation Beta_Lactamase β-Lactamase (Active) Beta_Lactamase->Acyl_Enzyme Acyl_Enzyme->Avibactam Acyl_Enzyme->Beta_Lactamase Deacylation (Recyclization)

Caption: Mechanism of reversible covalent inhibition of β-lactamase by avibactam.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro activity of an antimicrobial agent against a bacterial isolate.

Methodology: Broth microdilution is a standard method.

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the antimicrobial agent (e.g., ceftazidime alone and ceftazidime in combination with a fixed concentration of avibactam, typically 4 μg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 colony-forming units [CFU]/mL) from a fresh culture.

  • Inoculation: Inoculate each well of a microtiter plate containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against a specific β-lactamase.

Methodology: A common method utilizes a chromogenic β-lactam substrate, such as nitrocefin.

  • Reagents:

    • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15).

    • Inhibitor solution (avibactam or ent-avibactam) at various concentrations.

    • Nitrocefin solution.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Procedure: a. Pre-incubate the β-lactamase enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C). b. Initiate the reaction by adding the nitrocefin substrate. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a spectrophotometer. d. Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Inhibition_Assay_Workflow cluster_1 Experimental Workflow Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Nitrocefin Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a β-lactamase inhibition assay.

Conclusion

Avibactam is a clinically effective β-lactamase inhibitor with a well-characterized mechanism of action. In contrast, there is a lack of published scientific evidence to support the efficacy of its enantiomer, this compound. Based on patent information and established principles of pharmacology, it is concluded that the biological activity of avibactam is highly stereospecific, with the clinically used enantiomer being the active inhibitor. Further research would be required to definitively characterize the biological activity, if any, of this compound.

References

A Comparative Guide to ent-Avibactam Sodium and Other Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, beta-lactamase inhibitors play a pivotal role in preserving the efficacy of beta-lactam antibiotics. This guide provides a detailed comparison of ent-Avibactam sodium (commonly known as Avibactam) with other prominent beta-lactamase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance backed by experimental data.

Executive Summary

Avibactam, a non-β-lactam β-lactamase inhibitor, has emerged as a powerful tool against a broad spectrum of serine beta-lactamases, including Class A, Class C, and some Class D enzymes.[1][2] Unlike traditional inhibitors like clavulanic acid, sulbactam, and tazobactam, which are themselves beta-lactams and act as "suicide inhibitors," avibactam functions through a novel, reversible covalent mechanism.[3][4] This unique mechanism contributes to its stability and broad-spectrum activity. Newer inhibitors such as vaborbactam and relebactam also offer significant advantages against specific types of beta-lactamases, particularly carbapenemases. This guide will delve into the comparative efficacy, mechanisms, and experimental evaluation of these critical therapeutic agents.

Data Presentation: A Quantitative Comparison of Beta-Lactamase Inhibitors

The inhibitory activity of beta-lactamase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available data for Avibactam and other key inhibitors against a range of clinically relevant beta-lactamases.

Table 1: IC50 Values (nM) of Beta-Lactamase Inhibitors against various Beta-Lactamases

Beta-LactamaseAvibactamRelebactamClavulanic AcidTazobactamSulbactam
Class A
TEM-13.4 - 170230 - 91080 - 12050 - 125100
CTX-M-153.4 - 170230 - 910---
KPC-23.4 - 29230 - 910---
SHV-4-----
Class C
P99170->100,000>500,000-
AmpC (P. aeruginosa)170->100,000--
Class D
OXA-10-----
OXA-48--6,0001,800-
OXA-163--6,0001,800-
OXA-405--6,0001,800-

Note: IC50 values can vary depending on the experimental conditions. Data compiled from multiple sources.[2][5][6][7][8][9]

Table 2: Kᵢ Values (µM) of Vaborbactam against various Beta-Lactamases

Beta-LactamaseClassKᵢ (µM)
KPC-2A0.056 ± 0.015
KPC-3A0.050 ± 0.016
SME-2A0.042 ± 0.005
CTX-M-15A0.021 - 1.04
AmpCC0.021 - 1.04
OXA-48D14 ± 5
OXA-23D66 ± 11

Data from Biochemical Activity of Vaborbactam.[10]

Experimental Protocols

Beta-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines a typical spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of a beta-lactamase inhibitor.

Materials:

  • Purified beta-lactamase enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Beta-lactamase inhibitor (e.g., Avibactam)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in the assay buffer.

    • Dilute the purified beta-lactamase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution to each well.

    • Add serial dilutions of the beta-lactamase inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately measure the absorbance at 486 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds). The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a beta-lactam antibiotic in combination with a beta-lactamase inhibitor.

Materials:

  • Bacterial strain to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Beta-lactam antibiotic

  • Beta-lactamase inhibitor

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of the beta-lactam antibiotic and the beta-lactamase inhibitor.

    • Perform serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in the wells of a 96-well plate.

    • Add a fixed concentration of the beta-lactamase inhibitor to each well containing the antibiotic dilutions.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

    • The MIC is defined as the lowest concentration of the beta-lactam antibiotic (in the presence of the fixed inhibitor concentration) that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mechanism_of_Action cluster_0 Beta-Lactam Antibiotic Action cluster_1 Bacterial Resistance Mechanism cluster_2 Inhibitor Action Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Binds to Hydrolysis Hydrolysis of Beta-Lactam Ring Beta-Lactam->Hydrolysis Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase->Beta-Lactam Targets Inactivated_Enzyme Inactivated Beta-Lactamase Beta-Lactamase->Inactivated_Enzyme Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic BL_Inhibitor Beta-Lactamase Inhibitor BL_Inhibitor->Beta-Lactamase Binds to & Inactivates

Caption: Mechanism of action of beta-lactam antibiotics and beta-lactamase inhibitors.

Experimental_Workflow Start Start: Inhibitor Evaluation Enzyme_Kinetics Enzyme Kinetics Assay (IC50/Ki Determination) Start->Enzyme_Kinetics AST Antimicrobial Susceptibility Testing (Broth Microdilution - MIC) Start->AST Data_Analysis Data Analysis & Comparison Enzyme_Kinetics->Data_Analysis AST->Data_Analysis Report Generate Comparison Report Data_Analysis->Report

Caption: Experimental workflow for evaluating beta-lactamase inhibitors.

Classification cluster_0 Mechanism-Based ('Suicide' Inhibitors) cluster_1 Non-Beta-Lactam Inhibitors BL_Inhibitors Beta-Lactamase Inhibitors Clavulanic_Acid Clavulanic Acid BL_Inhibitors->Clavulanic_Acid Sulbactam Sulbactam BL_Inhibitors->Sulbactam Tazobactam Tazobactam BL_Inhibitors->Tazobactam Avibactam Avibactam (Diazabicyclooctane) BL_Inhibitors->Avibactam Relebactam Relebactam (Diazabicyclooctane) BL_Inhibitors->Relebactam Vaborbactam Vaborbactam (Boronic Acid Derivative) BL_Inhibitors->Vaborbactam

Caption: Classification of beta-lactamase inhibitors based on their chemical structure and mechanism.

Conclusion

This compound represents a significant advancement in the field of beta-lactamase inhibitors, offering a broader spectrum of activity against many clinically important beta-lactamases compared to older agents. Its unique reversible covalent mechanism of inhibition distinguishes it from the classic "suicide" inhibitors. The emergence of other novel non-beta-lactam inhibitors like vaborbactam and relebactam further expands the therapeutic armamentarium against multidrug-resistant Gram-negative bacteria. The choice of a specific beta-lactamase inhibitor should be guided by the known or suspected beta-lactamase profile of the infecting pathogen. Continued research and development of new inhibitors with diverse mechanisms of action are crucial to stay ahead of evolving bacterial resistance.

References

A Comparative Guide to the Cross-Reactivity Profile of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of avibactam, a clinically significant non-β-lactam β-lactamase inhibitor. While the focus of this guide is on avibactam, it is important to note that ent-avibactam is its enantiomer. To date, specific cross-reactivity studies for ent-avibactam sodium are not extensively available in publicly accessible literature. The data presented here for avibactam can, however, provide critical insights into the potential selectivity of its stereoisomer.

Avibactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor.[1] It is used in combination with ceftazidime to treat complicated intra-abdominal and urinary tract infections, as well as hospital- or ventilator-acquired pneumonia.[2] Avibactam protects ceftazidime from degradation by a wide range of serine β-lactamases.[2]

In-Vitro Inhibitory Activity of Avibactam

Avibactam has demonstrated potent inhibitory activity against Ambler Class A, Class C, and some Class D serine β-lactamases.[3][4] The following table summarizes the kinetic parameters of avibactam against a panel of clinically relevant β-lactamase enzymes.

Enzyme ClassEnzymeOrganismk₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)
Class A CTX-M-15E. coli1.0 x 10⁵2.9 x 10⁻⁴
KPC-2K. pneumoniae2.3 x 10⁴1.4 x 10⁻⁴
Class C AmpCE. cloacae2.5 x 10³3.8 x 10⁻⁵
AmpCP. aeruginosa1.9 x 10³1.9 x 10⁻³
Class D OXA-10P. aeruginosa1.1 x 10¹2.0 x 10⁻⁵
OXA-48K. pneumoniae1.9 x 10³2.0 x 10⁻⁵

Data sourced from Ehmann et al., 2013.

Experimental Protocols

The kinetic parameters presented above were determined using established biochemical assays. A generalized workflow for such an experiment is outlined below.

General Enzyme Inhibition Assay Protocol
  • Enzyme and Inhibitor Preparation : Purified β-lactamase enzymes and avibactam are prepared in appropriate buffers to known concentrations.

  • Assay Reaction : The assay is typically performed in a microplate format. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin) is added to a buffered solution containing the β-lactamase enzyme.

  • Inhibitor Addition : Avibactam is added at varying concentrations to the enzyme-substrate mixture.

  • Kinetic Measurement : The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for acylation, and first-order kinetics for deacylation) to determine the kinetic parameters (k₂, Kᵢ, and k_off).

Visualizing Experimental Workflow and Molecular Interactions

The following diagrams illustrate a typical experimental workflow for determining enzyme inhibition kinetics and the logical relationship of avibactam's inhibitory action.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Enzyme Purified β-Lactamase Reaction Enzyme + Substrate + Inhibitor Enzyme->Reaction Inhibitor Avibactam Solution Inhibitor->Reaction Substrate Chromogenic Substrate Substrate->Reaction Measurement Spectrophotometric Reading Reaction->Measurement Analysis Kinetic Parameter Calculation Measurement->Analysis

Caption: Experimental workflow for β-lactamase inhibition assay.

G Avibactam Avibactam Inhibition Inhibition Avibactam->Inhibition ent_Avibactam ent-Avibactam ent_Avibactam->Inhibition (Inferred) ClassA Class A β-Lactamases (e.g., CTX-M-15, KPC-2) ClassC Class C β-Lactamases (e.g., AmpC) ClassD Class D β-Lactamases (e.g., OXA-48) OtherSerineHydrolases Other Serine Hydrolases (Potential Off-Targets) Inhibition->ClassA Inhibition->ClassC Inhibition->ClassD Inhibition->OtherSerineHydrolases (Low/No Activity)

Caption: Avibactam's inhibitory action on β-lactamases.

Discussion on Cross-Reactivity

The available data indicates that avibactam is a potent inhibitor of a broad spectrum of serine β-lactamases. Its unique, reversible covalent mechanism of action contributes to its efficacy.[1] While avibactam shows high affinity for its target β-lactamases, its cross-reactivity with other human serine hydrolases is generally low, which is a favorable characteristic for a therapeutic agent.

For ent-avibactam, as the enantiomer of avibactam, it is plausible that it may exhibit a different stereospecific interaction with the active sites of β-lactamases and other enzymes. However, without specific experimental data, any comparison of its cross-reactivity profile remains speculative. Further research is warranted to elucidate the specific inhibitory and cross-reactivity profile of this compound to fully understand its therapeutic potential and off-target effects.

References

Comparative Guide to the Reproducibility of β-Lactamase Inhibitor Experimental Results: A Focus on Avibactam and its Enantiomer, ent-Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental reproducibility of the β-lactamase inhibitor avibactam sodium and its enantiomer, ent-avibactam sodium. Due to a significant disparity in publicly available data, this document focuses on the well-documented reproducibility of avibactam as a benchmark, while highlighting the current data gap for its enantiomer.

Executive Summary

Avibactam sodium, a potent, reversible, non-β-lactam β-lactamase inhibitor, has been extensively studied, and its experimental results, particularly in combination with antibiotics like ceftazidime, have demonstrated high reproducibility. In contrast, there is a notable lack of publicly available data on the experimental reproducibility of its enantiomer, this compound. This guide will leverage the robust dataset for avibactam to establish a framework for understanding and evaluating the reproducibility of experimental results for this class of compounds. While direct comparative data for ent-avibactam is absent, we will discuss the stereochemical implications and provide standardized protocols that would be essential for such a comparison.

Introduction to Avibactam and its Enantiomer

Avibactam is a diazabicyclooctane (DBO) derivative that inhibits a broad spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1] Its mechanism of action involves the formation of a covalent but reversible acyl-enzyme complex.[2] The stereochemistry of avibactam is crucial for its inhibitory activity.[3] The clinically approved and widely studied form is the (2S, 5R)-enantiomer. Its counterpart, ent-avibactam, is the (2R, 5S)-enantiomer. While the synthesis and chiral separation of these enantiomers are established, the biological activity and experimental reproducibility of ent-avibactam remain largely undocumented in peer-reviewed literature.[4]

Reproducibility of Avibactam Experimental Results

The reproducibility of in vitro susceptibility testing for avibactam in combination with ceftazidime has been a subject of multicenter studies. These studies are critical for ensuring consistent and reliable data for clinical decision-making and drug development.

Minimum Inhibitory Concentration (MIC) Reproducibility

A key parameter for assessing the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The reproducibility of ceftazidime/avibactam MIC results has been shown to be high.

Study ParameterFindingCitation
Inter-site Reproducibility Greater than 95% agreement among three different testing sites for both turbidity and Prompt™ inoculation methods.
Methodological Comparison High degree of reproducibility observed across different reading methods (WalkAway System, autoSCAN-4, and visual).

This high level of reproducibility is essential for the standardization of antimicrobial susceptibility testing in clinical laboratories.

The Data Gap: this compound

A comprehensive search of the scientific literature reveals a significant lack of data on the biological activity and experimental reproducibility of this compound. While it is known to be the enantiomer of avibactam, assumptions about its efficacy or the reproducibility of its experimental results cannot be made without direct empirical evidence. Stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Comparative Analysis: Avibactam vs. Other β-Lactamase Inhibitors

To provide context, the following table compares the inhibitory profile of avibactam with another novel β-lactamase inhibitor, ETX1317 sodium, against various β-lactamase enzymes. This data illustrates the type of quantitative comparison that would be necessary to evaluate ent-avibactam.

β-Lactamase EnzymeClassAvibactam IC50 (μM)ETX1317 Sodium IC50 (μM)
CTX-M-15A0.0170.002
SHV-5A0.0410.004
KPC-2A0.0380.008
TEM-1A0.0980.011
P. aeruginosa AmpCC0.0190.003
E. cloacae P99 AmpCC0.0150.004
OXA-10D>100.12
OXA-23D>100.25
OXA-24/40D>100.54
OXA-48D0.130.028

Data sourced from a 2020 study in ACS Infectious Diseases.[5]

Experimental Protocols for Assessing Reproducibility

To facilitate future studies on ent-avibactam and to ensure the comparability of results, the following standardized experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a β-lactamase inhibitor in combination with a β-lactam antibiotic that prevents visible growth of a bacterium.

Methodology: Broth microdilution is a standard method.

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactam antibiotic and the β-lactamase inhibitor (avibactam or ent-avibactam) in an appropriate solvent.

    • Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Add a fixed concentration of the β-lactamase inhibitor to each well.

  • Inoculum Preparation:

    • Culture the test bacterium on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Reproducibility Assessment:

    • The experiment should be repeated on multiple days (intra-laboratory reproducibility) and ideally in different laboratories (inter-laboratory reproducibility) using the same bacterial strains and protocols.

β-Lactamase Inhibition Kinetics (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50%.

Methodology: A spectrophotometric assay using a chromogenic β-lactamase substrate like nitrocefin is commonly employed.[6]

  • Reagents:

    • Purified β-lactamase enzyme.

    • Nitrocefin solution.

    • Inhibitor stock solution (avibactam or ent-avibactam).

    • Assay buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Reproducibility Assessment:

    • Perform multiple independent experiments to determine the mean and standard deviation of the IC50 values.

Visualizations of Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Antibiotic, Inhibitor, Broth) dilution Serial Dilution of Antibiotic + Fixed Inhibitor reagents->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate inoculum->inoculation dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading reproducibility Assess Reproducibility (Intra- and Inter-laboratory) reading->reproducibility

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Inhibition_Kinetics_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis enzyme Purified β-Lactamase plate Add Enzyme and Inhibitor to Plate Incubate enzyme->plate inhibitor Inhibitor Dilutions (avibactam or ent-avibactam) inhibitor->plate substrate Add Nitrocefin Substrate plate->substrate measurement Measure Absorbance at 486 nm (Kinetic Read) substrate->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 plotting->ic50

Caption: Workflow for β-Lactamase Inhibition Kinetics (IC50 Determination).

Avibactam_Mechanism E_I E + I EI E-I (non-covalent) E_I->EI k1 EI->E_I k-1 EI_star E-I* (covalent acyl-enzyme) EI->EI_star k2 (acylation) EI_star->EI k-2 (recyclization) E_I_regenerated E + I (regenerated) EI_star->E_I_regenerated k_deacyl (slow)

Caption: Reversible Covalent Inhibition Mechanism of Avibactam.

Conclusion and Future Directions

The experimental results for avibactam, particularly in antimicrobial susceptibility testing, are highly reproducible. This serves as a gold standard for what should be expected from its enantiomer, ent-avibactam. Currently, the lack of data for ent-avibactam precludes any direct comparison of the reproducibility of its experimental results.

Future research should prioritize the following:

  • Head-to-Head Comparative Studies: Direct, quantitative comparisons of the in vitro activity (MIC and IC50) of avibactam and ent-avibactam against a broad panel of β-lactamases are essential.

  • Reproducibility Studies: Intra- and inter-laboratory reproducibility studies for ent-avibactam using standardized protocols, similar to those conducted for avibactam, are necessary.

  • Structural Biology: Co-crystallization of ent-avibactam with various β-lactamases would provide crucial insights into its binding mode and help explain any differences in inhibitory activity compared to avibactam.

By addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the structure-activity relationships of avibactam and its enantiomer, which is vital for the development of future β-lactamase inhibitors.

References

A Comparative Guide to the Validation of Ceftazidime-Avibactam Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various antimicrobial susceptibility testing (AST) methods for ceftazidime-avibactam. It outlines the performance of common alternatives against the gold standard reference method, supported by experimental data, and includes detailed protocols for validation studies.

Introduction to Ceftazidime-Avibactam AST

Ceftazidime-avibactam (CZA) is a combination antimicrobial agent, pairing a third-generation cephalosporin with a non-β-lactam β-lactamase inhibitor.[1] It demonstrates excellent in vitro activity against a range of multidrug-resistant Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs), AmpC, Klebsiella pneumoniae carbapenemase (KPC), and some OXA-type carbapemases.[1][2] However, it is not active against metallo-β-lactamase (MBL) producers.[1][2]

Accurate and reliable AST is critical for guiding clinical decisions and ensuring the effective use of CZA. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods and interpretive criteria.[2] The gold standard for determining the minimum inhibitory concentration (MIC) is broth microdilution (BMD).[3][4] Clinical laboratories often use alternative methods such as gradient diffusion strips, disk diffusion, and automated systems, which must be rigorously validated against the reference BMD method.[1][5]

Reference Method and Interpretive Criteria

The reference method for CZA susceptibility testing is BMD, performed according to CLSI document M07. This method involves testing serial dilutions of ceftazidime in combination with a fixed concentration of 4 mg/L of avibactam.[1][2] Both CLSI and EUCAST have established the clinical breakpoints for Enterobacterales and Pseudomonas aeruginosa as follows:

  • Susceptible (S): MIC ≤8/4 mg/L

  • Resistant (R): MIC ≥16/4 mg/L[2][6]

Performance Comparison of AST Methods

The performance of an AST method is evaluated by its agreement with the reference BMD method. Key metrics include:

  • Essential Agreement (EA): The percentage of isolates for which the MIC result is within ±1 two-fold dilution of the reference BMD result.

  • Categorical Agreement (CA): The percentage of isolates for which the susceptibility category (S, R) is the same as the reference method.

  • Very Major Error (VME): The test method falsely reports a resistant isolate as susceptible.

  • Major Error (ME): The test method falsely reports a susceptible isolate as resistant.

The following tables summarize the performance of common AST methods from various studies.

Table 1: Performance of AST Methods for Ceftazidime-Avibactam against Enterobacterales

MethodIsolate GroupNo. of IsolatesCA (%)EA (%)VME (%)ME (%)Source(s)
Gradient Strip (Etest) Carbapenem-Resistant Enterobacterales (CRE)7497892.70[7]
Clinical Enterobacterales45899.694.80.20.2[8]
Clinical Enterobacterales22810097.400[4]
Disk Diffusion (30/20 µg) Carbapenem-Resistant Enterobacterales (CRE)7476N/A028.0[7][9]
Clinical Enterobacterales45899.8N/A0.20[8]
Automated (Vitek 2) Enterobacterales86698.794.501.4 (0.5 adjusted)[1]

Table 2: Performance of AST Methods for Ceftazidime-Avibactam against Pseudomonas aeruginosa

MethodNo. of IsolatesCA (%)EA (%)VME (%)ME (%)Source(s)
Gradient Strip 7498.798.701.7[4]
Disk Diffusion (30/20 µg) 7495.9N/A21.40[4]
100UnacceptableN/AHighHigh[10]
Automated (Vitek 2) 20798.794.501.4 (0.5 adjusted)[1]

Note: Performance can vary based on the specific isolates tested. Disk diffusion methods, in particular, have shown variable performance, especially for P. aeruginosa, sometimes overcalling resistance.[5][10][11]

Experimental Protocols for Validation

A typical validation study involves comparing a new or alternative AST method to the reference BMD method using a well-characterized set of bacterial isolates.

A. Isolate Selection

  • Diversity: Collect a panel of recent, clinically relevant isolates (~100-300). The panel should include the species for which the AST is intended (e.g., E. coli, K. pneumoniae, P. aeruginosa).[4][10]

  • Resistance Profile: Include a significant number of resistant isolates (~20-50%). Ensure a variety of known resistance mechanisms are represented, such as KPC, NDM, OXA-48, and AmpC hyperproducers.[7]

  • On-Scale Values: The collection should yield MICs that span the test range, including values at, above, and below the clinical breakpoints.

B. Reference Method: Broth Microdilution (BMD)

  • Panel Preparation: Prepare or obtain 96-well microtiter plates containing two-fold serial dilutions of ceftazidime with a constant concentration of 4 mg/L avibactam in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum Preparation: Prepare an inoculum of the test isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.

C. Evaluated Methods Protocol (Examples)

  • Gradient Diffusion Strip (e.g., Etest):

    • Inoculation: Swab a Mueller-Hinton agar (MHA) plate with the standardized bacterial suspension to create a uniform lawn.

    • Application: Aseptically apply the CZA gradient strip to the agar surface.

    • Incubation: Incubate under the same conditions as BMD (35°C for 16-20 hours).

    • Reading: Read the MIC value where the elliptical zone of inhibition intersects the scale on the strip.

  • Disk Diffusion (Kirby-Bauer):

    • Inoculation: Swab an MHA plate with the standardized bacterial suspension.

    • Application: Apply a CZA disk (e.g., 30/20 µg for CLSI) to the agar surface.[4]

    • Incubation: Incubate at 35°C for 16-18 hours.[9]

    • Reading: Measure the diameter of the zone of inhibition in millimeters using a caliper.[4]

D. Data Analysis and Acceptance Criteria Compare the results from the test method to the reference BMD results. Calculate the CA, EA, VME, and ME rates. According to FDA guidelines, acceptable performance for a new AST device generally requires:

  • Categorical Agreement (CA): ≥90%

  • Very Major Errors (VME): ≤1.5%

  • Major Errors (ME): ≤3.0%

AST Validation Workflow

The following diagram illustrates a standard workflow for validating an alternative AST method against the reference standard.

AST_Validation_Workflow Workflow for AST Method Validation cluster_setup Setup cluster_testing Parallel Testing cluster_analysis Analysis & Outcome cluster_result Result Isolates Select & Characterize Bacterial Isolate Panel (n=100-300) Reference Reference Method Broth Microdilution (BMD) Isolates->Reference Test Test Method (e.g., Disk, Etest, Vitek) Isolates->Test QC Perform Quality Control (e.g., ATCC strains) QC->Reference QC->Test Collect Collect & Tabulate Data (MICs and/or Zone Diameters) Reference->Collect Test->Collect Compare Compare Test vs. Reference Collect->Compare EA Essential Agreement Compare->EA CA Categorical Agreement Compare->CA VME Very Major Errors Compare->VME ME Major Errors Compare->ME Decision Meets FDA/CLSI Criteria? EA->Decision CA->Decision VME->Decision ME->Decision Accept Method Validated Decision->Accept Yes Reject Further Investigation/ Optimization Needed Decision->Reject No

Caption: Workflow for validating an alternative AST method against a reference standard.

References

A Head-to-Head Comparison of Ent-Avibactam and Relebactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors has been a critical strategy. Among the most promising are the diazabicyclooctanes (DBOs), including ent-avibactam and relebactam. While not used as standalone agents, their combination with β-lactam antibiotics has revitalized the therapeutic arsenal against multidrug-resistant Gram-negative bacteria. This guide provides a head-to-head comparison of their in vitro efficacy, mechanism of action, and performance against key pathogens, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Inhibitory Spectrum

Both avibactam and relebactam are non-β-lactam, covalent inhibitors of serine β-lactamases. Their mechanism involves the acylation of the active site serine, which is a reversible process, allowing them to inhibit multiple enzyme molecules.[1] Structurally, they are similar, with relebactam featuring an additional piperidine ring designed to reduce efflux from bacterial cells.[1][2]

Their primary function is to restore the activity of their partner β-lactams against bacteria that produce β-lactamases. Avibactam is co-formulated with ceftazidime (CZA), while relebactam is combined with imipenem/cilastatin (IMI-REL).[2][3]

The inhibitory profiles of avibactam and relebactam show significant overlap, but with some key distinctions:

  • Class A β-lactamases: Both are potent inhibitors of Class A enzymes, including Klebsiella pneumoniae carbapenemases (KPCs), SHV, TEM, and CTX-M enzymes.[2][4]

  • Class C β-lactamases: Both effectively inhibit AmpC β-lactamases.[2][4]

  • Class D β-lactamases: Avibactam demonstrates activity against some Class D enzymes, notably OXA-48-like carbapenemases.[4][5] Relebactam's activity against Class D enzymes is limited.[2][4]

  • Class B metallo-β-lactamases (MBLs): Neither avibactam nor relebactam are effective against MBLs such as NDM, VIM, and IMP, as these enzymes utilize zinc ions for catalysis rather than a serine residue.[4][5]

In Vitro Efficacy: A Comparative Analysis

The following tables summarize the in vitro activity of ceftazidime-avibactam (CZA) and imipenem-relebactam (IMI-REL) against various clinically significant pathogens. The data is primarily derived from broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs).

Table 1: Activity against Carbapenem-Resistant Enterobacterales (CRE)
Organism/EnzymeCeftazidime-Avibactam (CZA) Susceptibility (%)Imipenem-Relebactam (IMI-REL) Susceptibility (%)Key Resistance MechanismsReferences
KPC-producing K. pneumoniae93.895.8KPC carbapenemase[6][7]
Carbapenemase-negative CRE10093.0Porin mutations, AmpC overexpression, ESBLs[8]
OXA-48-producing isolatesActiveLimited/No activityOXA-48 carbapenemase[4][9]
Table 2: Activity against Pseudomonas aeruginosa
Isolate PhenotypeCeftazidime-Avibactam (CZA) Susceptibility (%)Imipenem-Relebactam (IMI-REL) Susceptibility (%)NotesReferences
Overall clinical isolates89.888.9High overall activity for both agents.[10]
Carbapenem-Resistant P. aeruginosa (CRPA)79.291.7IMI-REL showed higher susceptibility rates in this study.[6]
KPC-2-producing P. aeruginosa86.49.1CZA was more active against this specific resistant subset.[11]
Imipenem-nonsusceptible isolates61.4% restored susceptibility with avibactam70% restored susceptibility with relebactamBoth inhibitors significantly restore partner β-lactam activity.[10]
Table 3: Biochemical Inhibition Parameters (IC50)
EnzymeAvibactam IC50 (nM)Relebactam IC50 (nM)NotesReferences
KPC-210230Avibactam is a more potent inhibitor of purified KPC-2 enzyme in vitro.[10]

Resistance Mechanisms

Resistance to these novel β-lactam/β-lactamase inhibitor combinations can emerge through various mechanisms:

  • Mutations in β-lactamase genes: Alterations in the Ω-loop of KPC enzymes, such as the D179Y substitution, can reduce the binding affinity of avibactam.[11][12] However, isolates with these mutations often remain susceptible to imipenem-relebactam.[11][13]

  • Porin loss/mutations: Reduced expression or mutations in outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of imipenem, contributing to resistance to IMI-REL.[14]

  • Efflux pumps: Overexpression of efflux pumps can actively transport the inhibitors out of the bacterial cell, although relebactam's design aims to mitigate this.[2]

Experimental Protocols

The majority of the in vitro susceptibility data presented is generated using the broth microdilution method, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (e.g., ceftazidime-avibactam, imipenem-relebactam) are prepared in cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of a microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[11]

Visualizing Experimental and Logical Relationships

MIC_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Prepare serial dilutions of antimicrobial agents C Dilute inoculum to final test concentration A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Inoculate microtiter plate wells with bacterial suspension C->D Dispense into plates E Incubate plates (35-37°C, 16-20h) D->E F Read plates for visible growth E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Inhibitor_Mechanism cluster_enzyme β-Lactamase Enzyme cluster_inhibitor DBO Inhibitor (Avibactam/Relebactam) cluster_complex Acyl-Enzyme Complex (Inhibited) S Serine (Active Site) C Covalent Bond (Reversible) S->C 2. Acylation (Inhibition) I Inhibitor I->S 1. Binding C->S 3. Deacylation (Regeneration)

Caption: Mechanism of action for DBO β-lactamase inhibitors.

Conclusion

Both ent-avibactam and relebactam are powerful tools in combating infections caused by multidrug-resistant Gram-negative bacteria. While they share a common mechanism and inhibit a similar spectrum of β-lactamases, key differences exist. Avibactam, in combination with ceftazidime, offers the advantage of activity against OXA-48-producing Enterobacterales.[4][5] Relebactam, paired with imipenem, demonstrates robust activity against P. aeruginosa and can overcome certain resistance mechanisms that affect ceftazidime-avibactam, such as those involving KPC D179 variants.[11][13]

The choice between these agents in a clinical or research setting will depend on the specific pathogen, its known or suspected resistance mechanisms, and the partner β-lactam's intrinsic activity. Continuous surveillance and further head-to-head studies are essential to fully elucidate their comparative efficacy and to guide the optimal use of these critical antimicrobial agents.

References

The Synergistic Power of Avibactam in Combination with New Antibiotics Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multi-drug resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the ongoing search for effective therapeutic strategies, the combination of existing and novel antibiotics to achieve synergistic effects has emerged as a critical area of research. Avibactam, a non-β-lactam β-lactamase inhibitor, has shown significant promise in restoring the efficacy of β-lactam antibiotics against a wide range of resistant pathogens. When combined with ceftazidime, avibactam protects it from degradation by numerous β-lactamases, including Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) enzymes.[1][2] This guide provides a comprehensive comparison of the synergistic effects of ceftazidime-avibactam with other antibiotics, supported by experimental data and detailed methodologies.

Note on "ent-Avibactam"

Initial searches were conducted for "ent-Avibactam," which is the enantiomer of avibactam. While chemical suppliers for this enantiomer exist, a thorough review of the scientific literature did not yield any studies on its synergistic effects with other antibiotics.[3][4] The vast body of research focuses exclusively on avibactam. Therefore, this guide will detail the synergistic effects of avibactam.

Quantitative Analysis of Synergistic Effects

The synergistic potential of ceftazidime-avibactam in combination with various antibiotics has been extensively studied using in vitro methods such as checkerboard assays and time-kill assays. The following tables summarize the quantitative data from these studies, highlighting the efficacy of these combinations against critical MDR pathogens.

Table 1: Synergy of Ceftazidime-Avibactam with Aztreonam against Carbapenem-Resistant Enterobacterales (CRE)
Bacterial SpeciesCarbapenemase TypeNumber of IsolatesSynergy Rate (%) (Checkerboard Assay)Key Findings
Klebsiella pneumoniae, Enterobacter cloacaeKPC, NDM16100%The combination had the potential to restore aztreonam susceptibility.[5]
EnterobacteralesMBL-producing21100%Synergy was observed in all tested isolates.[6]
EnterobacteralesVarious (including NDM, KPC)8795.40%High synergy rate across diverse isolates, regardless of the carbapenemase genes present.[7]
Klebsiella pneumoniaeMBL, NDMNot specifiedStatistically significant lower mortality in patients treated with the combination compared to alternative therapies.The combination demonstrates good efficacy in treating invasive infections.[8]
Dual-carbapenemase-producing EnterobacteralesKPC+NDM, KPC+IMP, NDM+IMP12100%Good synergistic effects observed.[9]
Table 2: Synergy of Ceftazidime-Avibactam with Other Antibiotics against Pseudomonas aeruginosa
Combination AntibioticResistance Profile of P. aeruginosaNumber of IsolatesSynergy Rate (%) (Time-Kill Assay)Key Findings
ColistinColistin-nonsusceptible, MDR667% (4/6)Effective against colistin-nonsusceptible strains.[10][11][12]
TobramycinColistin-nonsusceptible, MDR650% (3/6)A potential alternative therapy for resistant strains.[10][11][12]
LevofloxacinColistin-nonsusceptible, MDR650% (3/6)Moderate synergy observed.[10][11][12]
AmikacinMultidrug-resistantNot specifiedSynergy observed (≥2.15-log10 CFU/ml decrease)A potential therapeutic option for difficult-to-treat pathogens.[13]
MeropenemMultidrug-resistantNot specifiedSynergy observedEffective against P. aeruginosa.[13]
Table 3: Synergy of Ceftazidime-Avibactam Combinations against Other Pathogens

| Combination Antibiotic | Bacterial Species | Resistance Profile | Number of Isolates | Synergy Rate (%) | Key Findings | | --- | --- | --- | --- | --- | | Meropenem | Klebsiella pneumoniae | KPC-producing | 15 | 93.8% | Could be an effective strategy for treating CRE infections.[5] | | Colistin | Extensively drug-resistant P. aeruginosa | XDR | 16 | 25% (4/16 synergistic, 12/16 additive) | The combination can effectively improve the bactericidal effect and inhibit biofilm formation.[14] | | Fosfomycin | Klebsiella pneumoniae | Multidrug-resistant | Not specified | Synergy observed | Effective against K. pneumoniae.[13] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. The following are protocols for the two most common in vitro synergy testing methods.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[15][16][17]

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of each antibiotic in a suitable solvent (e.g., sterile water or DMSO).

    • Create a series of twofold dilutions for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) at concentrations ranging from sub-inhibitory to supra-inhibitory.

  • Plate Setup:

    • In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

    • Add 50 µL of the diluted solutions of Antibiotic A along the x-axis (columns) and 50 µL of the diluted solutions of Antibiotic B along the y-axis (rows). This creates a matrix of varying antibiotic concentrations.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that completely inhibits visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

  • Data Interpretation:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC = MIC of agent in combination / MIC of agent alone.

    • Interpret the FICI value as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[18][19][20]

  • Preparation of Cultures and Antibiotics:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB.

    • Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, or 2x the MIC).

  • Experimental Setup:

    • Set up flasks containing:

      • Growth control (no antibiotic)

      • Antibiotic A alone

      • Antibiotic B alone

      • Combination of Antibiotic A and Antibiotic B

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpret the results as follows:

      • Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

      • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

      • Indifference: < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

      • Antagonism: > 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the checkerboard and time-kill assays.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_abx Prepare Antibiotic Dilutions setup_plate Dispense Antibiotics into 96-Well Plate (Checkerboard) prep_abx->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Culture (Log Phase) setup_flasks Set up Flasks with Controls and Antibiotic Combinations prep_culture->setup_flasks prep_abx Prepare Antibiotic Solutions prep_abx->setup_flasks incubate_sample Incubate and Sample at Time Intervals (0, 2, 4, 6, 24h) setup_flasks->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Results (Synergy, Indifference, Antagonism) plot_data->interpret

Caption: Workflow for the Time-Kill Synergy Assay.

References

A Comparative Guide to ent-Avibactam Sodium and Clinical Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, presents a critical challenge in modern medicine. β-lactamase inhibitors are co-administered with β-lactam antibiotics to counteract this resistance mechanism. This guide provides a detailed comparison of ent-avibactam sodium, a potent, broad-spectrum β-lactamase inhibitor, against established clinical inhibitors: clavulanic acid, sulbactam, and tazobactam.

Executive Summary

Avibactam, the active component of this compound, is a non-β-lactam, covalent, and reversible inhibitor of a wide range of β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2][3] This contrasts with traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam, which are β-lactam analogs that act as "suicide inhibitors," forming an irreversible covalent bond with the enzyme.[4] Avibactam's broader spectrum of activity, particularly against Class C and some carbapenemases, offers a significant advantage in treating infections caused by multidrug-resistant Gram-negative bacteria.

Performance Comparison: Inhibitory Activity

The inhibitory potency of β-lactamase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of avibactam, clavulanic acid, sulbactam, and tazobactam against a range of clinically relevant β-lactamase enzymes.

Table 1: Comparative IC50 Values (nM) against Class A β-Lactamases

β-Lactamase EnzymeAvibactam (nM)Clavulanic Acid (nM)Sulbactam (nM)Tazobactam (nM)
TEM-18130480040
SHV-1-10580070
CTX-M-155---
KPC-2----

Table 2: Comparative IC50 Values (nM) against Class C β-Lactamases

β-Lactamase EnzymeAvibactam (nM)Clavulanic Acid (nM)Sulbactam (nM)Tazobactam (nM)
AmpC (P99)801,000,000-5000
AmpC (E. cloacae)->100,000--

Table 3: Comparative IC50 Values (µM) against Class D β-Lactamases

β-Lactamase EnzymeAvibactam (µM)Clavulanic Acid (µM)Sulbactam (µM)Tazobactam (µM)
OXA-10----
OXA-48-30.10.05

Mechanisms of Action: A Visual Comparison

The fundamental difference in the mechanism of action between avibactam and the traditional β-lactamase inhibitors is visualized below.

cluster_0 Avibactam (Reversible Covalent Inhibition) cluster_1 Clavulanic Acid / Sulbactam / Tazobactam (Suicide Inhibition) Avibactam Avibactam Acyl_Enzyme_A Covalent Acyl-Enzyme (Stable, Reversible) Avibactam->Acyl_Enzyme_A Acylation BL_enzyme_A β-Lactamase BL_enzyme_A->Acyl_Enzyme_A Regenerated_Enzyme_A Regenerated β-Lactamase Acyl_Enzyme_A->Regenerated_Enzyme_A Deacylation Intact_Avibactam Intact Avibactam Acyl_Enzyme_A->Intact_Avibactam Inhibitor Clavulanic Acid/ Sulbactam/Tazobactam Acyl_Enzyme_B Covalent Acyl-Enzyme (Unstable) Inhibitor->Acyl_Enzyme_B Acylation BL_enzyme_B β-Lactamase BL_enzyme_B->Acyl_Enzyme_B Rearranged_Intermediate Rearranged Intermediate Acyl_Enzyme_B->Rearranged_Intermediate Rearrangement Inactive_Enzyme Irreversibly Inactivated Enzyme Rearranged_Intermediate->Inactive_Enzyme Cross-linking

Mechanisms of β-Lactamase Inhibition

Experimental Protocols

Determination of IC50 Values for β-Lactamase Inhibitors

This protocol outlines a common method for determining the concentration of an inhibitor required to reduce the enzymatic activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

  • β-lactamase inhibitor (Avibactam, Clavulanic Acid, Sulbactam, or Tazobactam)

  • Chromogenic substrate: Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase enzyme in the assay buffer.

    • Prepare serial dilutions of the β-lactamase inhibitor in the assay buffer.

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Start Start Reagent_Prep Prepare Enzyme, Inhibitor, and Nitrocefin Solutions Start->Reagent_Prep Assay_Setup Add Enzyme and Inhibitor to 96-well Plate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Start Add Nitrocefin to Initiate Reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 486 nm (Kinetic Mode) Reaction_Start->Measurement Data_Analysis Calculate Initial Rates and Plot % Inhibition vs. [Inhibitor] Measurement->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Experimental Workflow for IC50 Determination

Logical Comparison of Inhibitor Features

The choice of a β-lactamase inhibitor for clinical use or in a research setting depends on a variety of factors beyond just its IC50 value against a single enzyme. The following diagram illustrates a logical comparison of the key features of avibactam and the traditional inhibitors.

cluster_avibactam Avibactam cluster_traditional Clavulanic Acid / Sulbactam / Tazobactam Inhibitor_Choice Choice of β-Lactamase Inhibitor A_Spectrum Broad Spectrum: Class A, C, some D Inhibitor_Choice->A_Spectrum T_Spectrum Spectrum: Primarily Class A Inhibitor_Choice->T_Spectrum A_Mechanism Reversible Covalent Inhibition A_Spectrum->A_Mechanism A_Structure Non-β-Lactam Structure A_Mechanism->A_Structure A_Advantages Advantages: - Activity against AmpC and KPC - Lower potential for resistance induction A_Structure->A_Advantages T_Mechanism Irreversible 'Suicide' Inhibition T_Spectrum->T_Mechanism T_Structure β-Lactam Structure T_Mechanism->T_Structure T_Limitations Limitations: - Ineffective against AmpC and carbapenemases - Potential for resistance development T_Structure->T_Limitations

Logical Comparison of Inhibitor Features

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling ent-Avibactam sodium must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal of this non-β-lactam β-lactamase inhibitor can have far-reaching consequences, including environmental contamination and the potential for legal and financial penalties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, some states may have more stringent regulations than federal laws.[1] It is crucial for laboratories to have a detailed waste management plan and to ensure that all personnel handling pharmaceutical waste are adequately trained.[2]

Disposal of this compound: A Step-by-Step Protocol

The following procedures are based on safety data sheet recommendations and general best practices for pharmaceutical waste disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Protective gloves (inspect before use)[3]

  • Safety goggles or eye protection[3][4]

  • Lab coat or protective clothing[3]

  • In case of inadequate ventilation or handling of powders, respiratory protection may be necessary.[5]

2. Segregation and Collection:

  • Do not mix this compound with other waste streams.

  • Collect all surplus, expired, or non-recyclable this compound in a designated, properly labeled, and sealed container.[5]

  • For contaminated materials such as empty vials, pipette tips, and gloves, dispose of them as unused product in the designated waste container.[3][5]

3. Prohibited Disposal Methods:

  • Do Not Dispose in Drains or Sewers: Under no circumstances should this compound be flushed down the drain or disposed of in the sewer system.[3][5] This practice is banned for hazardous pharmaceutical waste by the EPA and can lead to environmental contamination.[2][6]

  • Do Not Dispose in Household Trash: Unused medications should not be disposed of in the household trash without following specific guidelines, and for a research chemical like this compound, this method is not appropriate.[1]

4. Approved Disposal Method:

  • Licensed Professional Waste Disposal Service: The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[3][4][5] These companies are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with all federal and local regulations.

  • Incineration: A common and effective method for the destruction of pharmaceutical waste is incineration. Some safety data sheets for avibactam sodium suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and permitted facility.

Key Information Summary

ParameterGuidelineSource
Primary Disposal Method Engage a licensed professional waste disposal service.[3][4][5]
Prohibited Actions Do not dispose of in drains, sewers, or household trash.[1][3][6]
Personal Protective Equipment Gloves, eye protection, lab coat. Respiratory protection as needed.[3][4][5]
Waste Segregation Collect in a designated, labeled, and sealed container.[5]
Recommended Destruction Chemical incineration with afterburner and scrubber.[3][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Disposal Path cluster_3 Prohibited Actions A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Contact Licensed Waste Disposal Company C->D H DO NOT Dispose in Sewer or Drains C->H I DO NOT Dispose in Regular Trash C->I E Package Waste for Pickup According to Vendor Instructions D->E F Waste Manifestation and Record Keeping E->F G Final Disposal via Incineration F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Safeguarding Researchers: A Comprehensive Guide to Handling ent-Avibactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling ent-Avibactam sodium, the enantiomer of the broad-spectrum β-lactamase inhibitor, Avibactam sodium. The following procedural guidance, based on available safety data for Avibactam sodium, is designed to be your preferred source for laboratory safety and chemical handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder soluble in water.[1][2] While specific toxicological properties of the enantiomer have not been thoroughly investigated, the available safety data sheets (SDS) for Avibactam sodium indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are critical.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
Hand Protection Compatible chemical-resistant glovesNitrile gloves are a preferred choice. Gloves must be inspected prior to use and disposed of after use in accordance with laboratory practices.[7][8]
Skin and Body Protection Protective clothingA lab coat or gown with long sleeves is recommended.[3][9] For procedures with a higher risk of splashes or spills, impervious clothing should be considered.[3][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used in case of inadequate ventilation or when handling large quantities that may generate dust. A full-face particle respirator may be appropriate in some situations.[1][7][10]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area.[3][6] The use of a laboratory fume hood or other local exhaust ventilation is recommended.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][3] The recommended storage temperature is between -10°C and -25°C.[2]

Spill Management:

In the event of a spill, evacuate personnel from the immediate area.[3] Wear full personal protective equipment, including respiratory protection.[3][7] Avoid generating dust.[5] For powdered spills, gently sweep or vacuum the material into a suitable, closed container for disposal.[5][7] For solutions, absorb with an inert material and place in a sealed container.[3]

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service.[1][7] Do not allow the product to enter drains or waterways.[5][7] Unused product and contaminated packaging should be disposed of as hazardous waste.[1][7]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_reagents Assemble Reagents and Equipment prep_area->prep_reagents handle_weigh Weigh and Prepare Solution prep_reagents->handle_weigh Proceed to handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Waste managed post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.